Cyclohexanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41208. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWVCJUSRGLHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285257 | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-38-1 | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANESULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Cyclohexanesulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical and chemical properties of Cyclohexanesulfonyl chloride (CAS No: 4837-38-1), a versatile reagent in organic synthesis. The information is compiled from verified sources to ensure accuracy for research and development applications.
Chemical Identity and Core Properties
This compound, also known as cyclohexylsulfonyl chloride, is an organosulfur compound widely used as a sulfonylating agent in the synthesis of sulfonamides and other derivatives crucial for pharmaceutical and agrochemical development.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group attached to a cyclohexane ring.[1]
The fundamental physical constants for this compound are summarized in the table below for quick reference.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂S | - | [1][2][3][4][5] |
| Molecular Weight | 182.67 g/mol | - | [2][3][4][5][6] |
| CAS Number | 4837-38-1 | - | [1][2][3][4][5] |
| Density | 1.259 g/mL | at 25 °C | [3][5][7] |
| Refractive Index (n_D) | 1.499 | at 20 °C | [3][5][7] |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [3][5][7] |
-
Appearance : The compound is typically a colorless to pale yellow, clear liquid.[1][2]
-
Odor : It possesses a pungent odor.[1]
-
Solubility : this compound is soluble in common organic solvents such as dichloromethane and ether.[1] It is not soluble in water and is expected to react with water, a characteristic reactivity for sulfonyl chlorides.[1]
Handling, Stability, and Storage
Proper handling and storage are critical due to the compound's reactive and corrosive nature.
-
Hazard Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage (Skin Corrosion 1B).[3][5][6][8]
-
Storage : For stability, it is recommended to store the compound in a refrigerated environment between 2-8°C.[2][3][5]
The logical workflow for handling this chemical, based on its properties, is outlined in the diagram below.
Caption: Logical workflow for handling this compound.
Standard Experimental Protocols for Property Determination
While specific experimental reports for the initial determination of this compound's properties are not detailed in common literature, the values presented are established using standard, universally accepted laboratory protocols.
The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.
-
Calibration : The volume of the pycnometer is precisely calibrated using deionized water at a known temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with water and weighed again to determine the mass of the water. The known density of water at that temperature allows for the calculation of the exact volume.
-
Measurement : The calibrated pycnometer is cleaned, dried, and filled with this compound.
-
Calculation : The pycnometer containing the sample is weighed. The mass of the sample is found by subtracting the empty weight. Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
The refractive index is measured using a refractometer, typically an Abbé refractometer.
-
Calibration : The instrument is calibrated using a standard with a known refractive index, such as distilled water or a certified calibration standard.
-
Sample Application : A few drops of this compound are placed on the clean, dry prism surface of the refractometer.
-
Reading : The prism is closed, and the temperature is allowed to equilibrate to the standard measurement temperature (20 °C). The user adjusts the instrument until the dividing line (shadowline) is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.
The flash point is determined using a closed-cup tester (e.g., Pensky-Martens or Tag Closed Tester) to measure the lowest temperature at which vapors of the material will ignite with the application of an ignition source.
-
Sample Preparation : A specified volume of the liquid is placed in the test cup.
-
Heating : The cup is sealed and the sample is heated at a slow, constant rate.
-
Ignition Test : At regular temperature intervals, an ignition source (flame or spark) is introduced into the vapor space above the liquid.
-
Determination : The flash point is the lowest temperature at which the introduction of the ignition source causes the vapors to flash or ignite. The value "> 110 °C" indicates that under standard testing conditions, no flash was observed up to this temperature.[5]
References
- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 90 4837-38-1 [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. This compound 90 4837-38-1 [sigmaaldrich.com]
- 6. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cyclohexanesulfonyl Chloride (CAS Number: 4837-38-1), a key reagent in synthetic organic chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and significant applications, with a focus on its role in the formation of sulfonamides.
Core Compound Identification
This compound is a reactive organosulfur compound notable for its sulfonyl chloride functional group attached to a cyclohexane ring. This structure makes it an effective sulfonylating agent.
Molecular Formula: C₆H₁₁ClO₂S
CAS Number: 4837-38-1[1]
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 182.67 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.259 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.499 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
Synthesis and Reactions
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the cyclohexanesulfonyl moiety into other molecules.
General Synthesis via Oxidative Chlorination
Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol
-
Reagents and Equipment:
-
Thiol (e.g., Cyclohexanethiol)
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Petroleum ether
-
1% HCl (aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
A solution of the corresponding thiol (1.0 equivalent) is prepared in a mixture of acetonitrile and water (e.g., a 4:1 volume ratio) in a round-bottom flask equipped with a stirrer.
-
The flask is cooled in an ice bath to maintain a temperature at or below 5 °C.
-
Trichloroisocyanuric acid (approximately 1.5 equivalents) is added portion-wise to the stirring solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes in the ice bath.
-
The precipitated cyanuric acid byproduct is removed by filtration and washed with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator, with the bath temperature kept below 30 °C to minimize hydrolysis of the product.
-
The crude product is dissolved in petroleum ether and washed with cold 1% aqueous HCl.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the sulfonyl chloride.[3]
-
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Key Reaction: Sulfonamide Formation
The primary application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. This reaction is fundamental in the creation of a wide array of biologically active molecules.[4]
Experimental Protocol: General Synthesis of a Sulfonamide
-
Reagents and Equipment:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., pyridine, triethylamine)
-
Round-bottom flask
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
The desired amine (1.0 equivalent) is dissolved in an appropriate aprotic solvent in a round-bottom flask.
-
A base (typically 1.0 to 1.2 equivalents) is added to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
The solution is stirred, often at a reduced temperature (e.g., 0 °C), while this compound (1.0 equivalent) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with water or a dilute acid solution) and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide.
-
Applications in Drug Development and Biological Systems
The sulfonamide functional group is a crucial pharmacophore found in a wide range of therapeutic agents.[5] Sulfonamides derived from this compound are of significant interest in medicinal chemistry.
Mechanism of Action of Sulfonamide Antibacterials
Many sulfonamide-based drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[6][7] This enzyme is critical in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[7]
-
Folic Acid Synthesis Pathway Inhibition:
References
- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 环己烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cyclohexanesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the spectroscopic data for cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the predicted spectroscopic characteristics and general experimental methodologies for its analysis.
This compound is a colorless to pale yellow liquid known for its reactivity as a sulfonylating agent.[1] Accurate characterization of this compound is crucial for its effective use in synthesis. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar sulfonyl chloride compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different protons on the cyclohexane ring. The proton attached to the carbon bearing the sulfonyl chloride group (C1) will be the most deshielded due to the electron-withdrawing nature of the -SO₂Cl group.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (δ) (ppm) | Proton Assignment |
| 3.5 - 3.8 | H-1 (methine proton) |
| 1.2 - 2.2 | H-2, H-3, H-4, H-5, H-6 (methylene protons) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C1) is expected to be significantly downfield.
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| 65 - 75 | C-1 |
| 20 - 35 | C-2, C-3, C-4, C-5, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic vibrational bands for this compound are expected to be from the sulfonyl chloride group.
| Predicted IR Absorption Data for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1370 - 1350 | Asymmetric SO₂ stretch |
| 1180 - 1160 | Symmetric SO₂ stretch |
| 2940 - 2860 | C-H (alkane) stretch |
| 1450 | C-H (alkane) bend |
| 600 - 500 | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 182.0168 g/mol .[2]
| Predicted Mass Spectrometry Data for this compound | |
| m/z (Mass-to-Charge Ratio) | Fragment Ion |
| 182/184 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 99/101 | [SO₂Cl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory safety procedures.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualizing Spectroscopic Characterization
The following diagrams illustrate the logical relationship between the spectroscopic techniques and a general workflow for the characterization of this compound.
Caption: Figure 1: Spectroscopic Analysis of this compound
Caption: Figure 2: General Experimental Workflow for Spectroscopic Analysis
References
An In-depth Technical Guide to the Solubility and Stability of Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexanesulfonyl chloride, with a specific focus on its solubility in various organic solvents and its stability under different environmental conditions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and detailed experimental protocols to ensure the effective and safe handling of this important chemical intermediate. While quantitative data for this compound is not extensively available in public literature, this guide compiles existing information and provides methodologies for its determination.
Introduction
This compound (CAS No: 4837-38-1), also known as cyclohexylsulfonyl chloride, is a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in many pharmaceutical and agrochemical compounds.[1] Its utility is intrinsically linked to its solubility and stability, which govern reaction kinetics, purification strategies, and storage conditions. Understanding these parameters is crucial for optimizing synthetic routes and ensuring the integrity of the final products.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO₂S | [1][3] |
| Molecular Weight | 182.67 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.259 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.499 | [3] |
| Storage Temperature | 2-8°C | [1][3] |
Solubility Profile
The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction rates and the choice of reaction medium.
Qualitative Solubility
This compound is generally soluble in aprotic organic solvents. Published data indicates its solubility in dichloromethane and ether.[2] Conversely, it is insoluble in water, with which it undergoes a chemical reaction (hydrolysis).[2]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature. The following table provides a general overview based on the expected behavior of sulfonyl chlorides. For precise applications, experimental determination of solubility is highly recommended.
| Solvent | Solvent Type | Expected Solubility |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble[2] |
| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Soluble[2] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Likely Soluble |
| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Likely Soluble |
| Toluene (C₇H₈) | Nonpolar | Likely Soluble |
| Hexane (C₆H₁₄) | Nonpolar | Likely Sparingly Soluble |
| Water (H₂O) | Polar Protic | Insoluble (Reacts)[2] |
| Methanol (CH₃OH) | Polar Protic | Reacts |
| Ethanol (C₂H₅OH) | Polar Protic | Reacts |
Experimental Protocol for Determining Quantitative Solubility
The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe with a compatible filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish
-
Vacuum oven or nitrogen stream apparatus
Procedure:
-
Add an excess of this compound to a vial containing a known volume of the anhydrous solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended microparticles.
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, weigh the evaporation dish containing the solid residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100
Logical Workflow for Solubility Determination:
Caption: A logical workflow for the gravimetric determination of solubility.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Its primary route of degradation is hydrolysis, although thermal and photolytic decomposition may also occur under specific conditions.
Hydrolytic Stability
This compound is susceptible to hydrolysis, reacting with water to form cyclohexanesulfonic acid and hydrochloric acid. This reaction is generally slow in neutral water but is accelerated by the presence of bases.
Decomposition Pathway: Hydrolysis
Caption: The hydrolysis pathway of this compound.
Thermal Stability
Information regarding the thermal decomposition of this compound is limited. To assess its thermal stability, thermogravimetric analysis (TGA) can be employed. This technique measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
Photolytic Stability
The photolytic stability of this compound has not been extensively studied. To evaluate its sensitivity to light, a photodegradation study can be conducted by exposing a solution of the compound to a controlled light source and monitoring its concentration over time using a stability-indicating analytical method such as HPLC.
Experimental Protocols for Stability Assessment
4.4.1. Protocol for Determining Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile (or another suitable water-miscible organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate temperature-controlled reaction vessels, add a known volume of each buffer solution.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to each buffer, ensuring the initial concentration is within the linear range of the HPLC method.
-
At predetermined time intervals, withdraw an aliquot from each reaction vessel and immediately quench the reaction by diluting it with the HPLC mobile phase to a concentration suitable for analysis.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The pseudo-first-order rate constant (k) for hydrolysis at each pH is the negative of the slope of the resulting line.
4.4.2. Protocol for Stability-Indicating HPLC Method Development
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Method Development Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.
-
Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The analytical method must be able to separate the intact compound from all generated degradation products.
Workflow for Stability-Indicating HPLC Method Development:
Caption: A workflow for developing a stability-indicating HPLC method.
Conclusion
This compound is a valuable reagent in organic synthesis, and a thorough understanding of its solubility and stability is paramount for its effective and safe utilization. This guide has summarized the available information and provided detailed experimental protocols for the determination of these critical parameters. While quantitative data remains sparse in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for their specific applications, thereby facilitating the development of efficient and scalable synthetic processes.
References
An In-depth Technical Guide to Cyclohexanesulfonyl Chloride for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexanesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, physical and chemical properties, reactivity, and applications, with a focus on its role in the synthesis of sulfonamides.
Chemical Identity: Synonyms and Alternative Names
This compound is known by several names in the chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and for literature searches.
-
Systematic IUPAC Name: this compound[1]
-
Common Synonyms:
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, storage, and characterization. The following tables summarize key quantitative data.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [1][6][7] |
| Molecular Formula | C₆H₁₁ClO₂S | [1][3][5][7] |
| Molecular Weight | 182.67 g/mol | [1][3][6][7] |
| Appearance | Colorless to faint orange/yellow liquid | [2][3][8] |
| Density | 1.259 g/mL at 25 °C | |
| Boiling Point | 125 °C at 13 Torr | [9] |
| Refractive Index (n²⁰/D) | 1.499 | |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic data is vital for confirming the identity and purity of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | δ = 3.56-3.46 (m, 1H), 2.42-2.37 (m, 2H), 2.01-1.95 (m, 2H), 1.75-1.62 (m, 3H), 1.48-1.18 (m, 3H) |
| ¹³C NMR | δ = 74.7, 27.0, 24.8, 24.7 |
| Infrared (IR) | Expected characteristic peaks: S=O stretch (~1370 and ~1170 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), S-Cl stretch (~550-650 cm⁻¹). |
| Mass Spectrometry (MS) | Expected molecular ion peaks (M⁺) at m/z 182 and 184 corresponding to ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of Cl, SO₂, and fragments of the cyclohexane ring. |
Reactivity and Applications in Drug Development
This compound is a highly reactive compound, primarily utilized as a sulfonylating agent.[2][3][8] Its sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[2] This reactivity is harnessed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, making them crucial in drug discovery and development.[3][10]
The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[11]
This versatile reactivity allows for the incorporation of the cyclohexylsulfonyl moiety into diverse molecular scaffolds, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, metabolic stability, and target binding affinity.[3]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl Cyclohexanesulfonamide
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide using this compound.
Safety and Handling
This compound is a corrosive and hazardous chemical that must be handled with care.
-
Hazard Codes: C (Corrosive)[9]
-
GHS Pictograms: GHS05 (Corrosion)
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower).
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Store in a cool, dry place in a tightly sealed container.[13]
-
In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
References
- 1. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound|4837-38-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 4837-38-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 4837-38-1 [chemicalbook.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. cbijournal.com [cbijournal.com]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical reactions involving cyclohexanesulfonyl chloride. It is designed to be a core resource, offering detailed methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support research and development in chemistry and drug discovery.
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclohexylsulfonyl moiety.[1] This functional group is of significant interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates.[1] The reactivity of this compound is characteristic of sulfonyl chlorides, which are highly reactive electrophiles susceptible to nucleophilic attack.[2][3] This reactivity allows for the synthesis of a wide range of derivatives, most notably sulfonamides and sulfonate esters.[1][2]
Core Reactions and Mechanisms
The primary reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur atom. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.[2]
Sulfonamide Formation (Sulfonylation of Amines)
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted cyclohexanesulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibacterial drugs ("sulfa drugs").[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]
General Reaction:
C₆H₁₁SO₂Cl + R¹R²NH → C₆H₁₁SO₂NR¹R² + HCl
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion.[7]
Sulfonate Ester Formation (Sulfonylation of Alcohols)
Alcohols and phenols react with this compound to yield cyclohexanesulfonate esters.[8] This reaction is crucial for converting a poor leaving group (hydroxyl) into a good leaving group (cyclohexanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[9] Pyridine is often used as a solvent and a base in this transformation.[8]
General Reaction:
C₆H₁₁SO₂Cl + R-OH → C₆H₁₁SO₂OR + HCl
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride.[9][10]
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Synthesis of Cyclohexanesulfonamides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 0 to RT | 4 | ~90 |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 3 | ~95 |
| Diethylamine | Triethylamine | Tetrahydrofuran | RT | 5 | ~85 |
| Morpholine | Pyridine | Dichloromethane | RT | 6 | ~92 |
Table 2: Synthesis of Cyclohexanesulfonate Esters
| Alcohol/Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Pyridine | Pyridine | 0 to RT | 12 | ~80 |
| Phenol | Pyridine | Pyridine | RT | 24 | ~75 |
| Benzyl Alcohol | Pyridine | Dichloromethane | 0 to RT | 8 | ~85 |
| Cyclohexanol | Pyridine | Pyridine | RT | 18 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylcyclohexanesulfonamide
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-phenylcyclohexanesulfonamide.
Protocol 2: Synthesis of Ethyl Cyclohexanesulfonate
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Anhydrous pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add anhydrous ethanol (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.
-
Wash the combined organic extracts sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl cyclohexanesulfonate.
Visualizations
Kinase Signaling Pathway Inhibition
This compound is a valuable building block in the synthesis of kinase inhibitors.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] Sulfonamides derived from this compound can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling.[11][14]
Caption: Inhibition of a generic kinase signaling cascade by a this compound-derived inhibitor.
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a cyclohexanesulfonamide.
Caption: A typical workflow for the synthesis and purification of cyclohexanesulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. benchchem.com [benchchem.com]
Cyclohexanesulfonyl chloride safety, handling, and storage precautions
An In-depth Technical Guide to the Safe Handling, and Storage of Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 4837-38-1). The following sections detail the material's properties, hazards, and the necessary precautions for its use in a laboratory and drug development setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.
Chemical Identification and Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is primarily used as a reagent and intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives for pharmaceutical and agrochemical development.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [3] |
| Molecular Formula | C₆H₁₁ClO₂S | [3][4] |
| Molecular Weight | 182.67 g/mol | [4] |
| Density | 1.259 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 | |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether). Insoluble and reacts with water. | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance that poses significant risks upon exposure. It is crucial to understand these hazards before handling the material.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |
| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Danger |
The material is destructive to the tissues of the mucous membranes and the upper respiratory tract.[3] Inhalation may lead to symptoms such as coughing, shortness of breath, headache, and nausea.[3]
Safe Handling Procedures
Due to its corrosive and reactive nature, strict handling protocols must be followed.
General Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use only outdoors or in a chemical fume hood.[3][5]
-
Avoid Inhalation: Do not breathe fumes, mist, spray, or vapors.[3][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in areas where the chemical is used.[3] Contaminated work clothing should not be allowed out of the workplace.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[6] Ground and bond containers and receiving equipment to prevent static discharge.[6]
Methodologies for Laboratory Use
While specific experimental protocols are proprietary to individual institutions, the following general methodologies outline best practices for handling this compound in a research setting.
Protocol 1: Weighing and Dispensing
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Place an absorbent, chemical-resistant liner on the work surface.
-
PPE: Don all required personal protective equipment as outlined in Section 5.
-
Inert Atmosphere: As the compound is moisture-sensitive, operations may require the use of a dry, inert atmosphere (e.g., nitrogen or argon).[5][8]
-
Dispensing: Work within the fume hood. Open the main container and, using a clean, dry syringe or pipette, transfer the required amount to a tared, sealed secondary container suitable for the reaction.
-
Sealing: Immediately and tightly seal both the main and secondary containers.
-
Cleanup: Clean any minor drips within the fume hood using a dry, inert absorbent material. Dispose of contaminated materials as hazardous waste.
-
Post-Handling: Wipe down the exterior of the secondary container before removing it from the fume hood. Wash gloves and remove PPE as per institutional guidelines.
Protocol 2: Addition to a Reaction Mixture
-
Setup: Assemble the reaction apparatus within a chemical fume hood. If the reaction is sensitive to moisture or air, ensure the system is under an inert atmosphere.
-
Cooling: If the reaction is exothermic, have an ice bath or other cooling system ready before adding the reagent.
-
Addition: Add the this compound to the reaction vessel slowly and dropwise via a syringe or an addition funnel to control the reaction rate and temperature.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Quenching: Be prepared to quench the reaction with an appropriate non-aqueous reagent if necessary. Have a suitable quenching agent readily available.
Storage Requirements
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Conditions: Store in a dry, cool, and well-ventilated place.[5][6][8] The recommended storage temperature is between 2-8°C.[8] An explosion-proof refrigerator is recommended.[8]
-
Container: Keep the container tightly closed when not in use.[3][6] Store under an inert gas atmosphere to protect from moisture.[5][8]
-
Security: Store in a locked-up area to restrict access.[3][5][6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, water, alcohols, and amines.[5][6][8] The material should be stored in a corrosives area.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.[3][9]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[10] Eyewash stations and safety showers must be in close proximity to the workstation.[6]
-
Skin Protection: Wear impervious protective gloves (confirm suitability with the glove manufacturer) and chemical-resistant clothing, such as a lab coat or apron, to prevent skin contact.[3][10][11]
-
Respiratory Protection: If working outside of a fume hood, or if ventilation is inadequate and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK).[6]
Caption: PPE selection logic based on handling conditions.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[3]
-
Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water/shower for at least 15 minutes.[3][6] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[3][6] Water mist can be used to cool closed containers.[6]
-
Unsuitable Media: Do not use a heavy stream of water as the material reacts with water.[3]
-
Specific Hazards: The substance is combustible.[12] Thermal decomposition can release hazardous gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[3][5][6] Containers may explode if heated, and vapors can form explosive mixtures with air.[3][6] The material reacts with water, which can generate heat and flammable gases.[3]
-
Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing and self-contained breathing apparatus (SCBA).[3][6]
Accidental Release Measures
-
Personal Precautions: Evacuate all non-essential personnel from the area.[3] Ensure adequate ventilation.[3] Do not breathe vapors.[3] Avoid contact with the spilled material.[3] Remove all sources of ignition.[6]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or public waters.[3][6]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[3] For small spills, absorb with a dry, inert chemical absorbent (e.g., sand, vermiculite).[3] For large spills, dike the area for later recovery.[3] Use explosion-proof equipment for cleanup.[3][6] Collect the absorbed material and spill residue into a suitable, labeled container for disposal.[3][5][6]
References
- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanesulfonyl chloride (CSC) is a reactive organosulfur compound that serves as a pivotal intermediate and reagent in a multitude of industrial and research settings. Characterized by a sulfonyl chloride functional group attached to a cyclohexane ring, its high reactivity makes it an essential building block for the synthesis of a wide array of organic molecules.[1] This technical guide provides an in-depth overview of the primary industrial and research applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is essential due to its corrosive nature.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4837-38-1 | [2][3] |
| Molecular Formula | C₆H₁₁ClO₂S | [2][3] |
| Molecular Weight | 182.67 g/mol | [2][3] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Density | 1.259 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.499 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity (typical) | ≥ 90% | [1][2] |
Core Industrial and Research Applications
The utility of this compound stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of compounds, most notably amines and phenols.
Synthesis of Sulfonamides (Pharmaceuticals and Agrochemicals)
The most significant application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and antiviral drugs.[3][4] The cyclohexyl group can modulate the lipophilicity and metabolic stability of the final drug candidate. In the agrochemical industry, this compound is used as an intermediate for creating compounds with enhanced pesticidal or herbicidal activities.[1]
The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.
Caption: General workflow for the synthesis of N-substituted cyclohexanesulfonamides.
Table 2: Illustrative Yields for Sulfonamide Synthesis with Analogous Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Conditions | Yield (%) | Reference(s) |
| Aniline | Benzenesulfonyl chloride | Pyridine, 0-25 °C | 100 | [5] |
| Aniline | Benzenesulfonyl chloride | Diethyl ether, 0 °C | 85 | [5] |
| Aniline | p-Toluenesulfonyl chloride | ZnO (1 mol%), Neat, RT | Moderate | [6] |
| p-Toluidine | Tosyl chloride | Pyridine, 0-25 °C | Quantitative | [5] |
| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | 63 | [5] |
Synthesis of Sulfonate Esters
This compound reacts with phenols and alcohols to form cyclohexanesulfonate esters. These esters are valuable intermediates in organic synthesis. The reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Caption: General workflow for the synthesis of cyclohexanesulfonate esters.
Table 3: Illustrative Yields for Sulfonate Ester Synthesis with Various Sulfonyl Chlorides and Phenols
| Phenol Derivative | Sulfonyl Chloride | Yield (%) | Reference(s) |
| 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 90 | [7] |
| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 78 | [7] |
| 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | 72 | [7] |
| 3,5-Dimethylphenol | Methanesulfonyl chloride | 64 | [7] |
| Phenol | 4-Methylbenzenesulfonyl chloride | 98 | [8] |
Note: Specific yield data for this compound was not available in the searched literature. The table presents data for analogous reactants to demonstrate typical reaction outcomes.
Applications in Polymer Chemistry
This compound is utilized in the production of specialty polymers.[3] Its role is primarily in the functionalization of polymer chains, where the sulfonyl group is introduced to enhance material properties.[3] For example, polysulfone polymers can be sulfonated and subsequently chlorinated to produce polysulfone sulfonyl chlorides. These reactive polymer intermediates can then be reacted with amines to form polysulfone sulfonamides, which are useful in creating separatory membranes, coatings, and ion-exchange resins.[9]
Detailed Experimental Protocols
The following protocols are generalized procedures based on standard laboratory practices for reactions with sulfonyl chlorides. Researchers should optimize conditions for their specific substrates.
General Protocol for the Synthesis of N-Aryl Cyclohexanesulfonamide
Objective: To synthesize an N-substituted cyclohexanesulfonamide from this compound and a primary arylamine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2-0.5 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5-2.0 eq) dropwise to the stirred solution.
-
Sulfonylation: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl cyclohexanesulfonamide.
General Protocol for the Synthesis of a Phenyl Cyclohexanesulfonate Ester
Objective: To synthesize a sulfonate ester from this compound and a phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of CSC: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the reaction with DCM and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure phenyl cyclohexanesulfonate ester.[8]
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in both industrial and academic research. Its primary role as a precursor to sulfonamides and sulfonate esters places it at the core of synthetic routes for numerous pharmaceuticals and agrochemicals. Furthermore, its emerging use in modifying and functionalizing polymers for advanced materials highlights its expanding utility. The protocols and data presented in this guide underscore the fundamental importance of this compound in modern organic synthesis and materials science.
References
- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 90 4837-38-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]
The Versatility of Cyclohexanesulfonyl Chloride: An In-depth Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily stems from the electrophilic nature of the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the cyclohexanesulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and workflows.
Core Reactivity: Nucleophilic Substitution
The principal reactions of this compound involve the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This reactivity pattern is central to its application in the synthesis of sulfonamides and sulfonate esters.
Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding stable cyclohexanesulfonamides. This reaction is widely employed in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a multitude of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. The general reaction proceeds as follows:
RNH2 + C6H11SO2Cl → C6H11SO2NHR + HCl
R2NH + C6H11SO2Cl → C6H11SO2NR2 + HCl
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Table 1: Reaction of this compound with Various Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 0 to rt | 12 | ~95% (estimated) | General procedure adaptation |
| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 6 | 99% | [1] |
| Piperidine | None | Dichloromethane | 0 | 2 | Not specified | [2] |
Experimental Protocol: Synthesis of N-Phenylcyclohexanesulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.[3]
Sulfonate Ester Synthesis
This compound reacts with alcohols to form cyclohexanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.
ROH + C6H11SO2Cl → C6H11SO2OR + HCl
Similar to sulfonamide synthesis, a base is typically used to scavenge the HCl produced.
Table 2: Reaction of this compound with Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Pyridine | Dichloromethane | 0 to rt | 4 | High (Not specified) | General procedure adaptation |
| Ethanol | Pyridine | Dichloromethane | 0 to rt | 4 | High (Not specified) | General procedure adaptation |
| Isopropanol | Pyridine | Dichloromethane | 0 to rt | 6 | Moderate (Not specified) | General procedure adaptation |
Experimental Protocol: Synthesis of Methyl Cyclohexanesulfonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography.
Radical Reactions
Beyond its role in nucleophilic substitutions, this compound can also participate in radical reactions. Under photolytic or thermal conditions with a radical initiator, it can serve as a source of the cyclohexanesulfonyl radical or be involved in chlorination reactions.
Free-Radical Chlorination
In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), this compound can be used for the free-radical chlorination of alkanes.[4][5][6] The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the alkane by a chlorine radical, which is generated from the sulfonyl chloride.
Table 3: Free-Radical Chlorination using this compound (Illustrative)
| Alkane | Initiator | Solvent | Temperature (°C) | Product | Reference |
| Cyclohexane | AIBN | None (neat) | Reflux | Chlorocyclohexane | [4] |
Experimental Protocol: Free-Radical Chlorination of Cyclohexane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane and a catalytic amount of AIBN.
-
Reagent Addition: Add this compound to the mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of SO₂ and HCl gas.
-
Workup: After completion, cool the reaction mixture and pour it into ice water. Separate the organic layer.
-
Purification: Wash the organic layer with aqueous sodium carbonate solution, followed by water. Dry the organic layer and purify the product by distillation.[4]
Applications in Drug Discovery and Development
The ability to readily form sulfonamides makes this compound a valuable building block in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor.[7][8][9][10][11] The cyclohexyl group can be utilized to explore the structure-activity relationship (SAR) of COX-2 inhibitors by modifying the steric and electronic properties of the molecule.
Stability and Handling
This compound is a corrosive and moisture-sensitive liquid.[12] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent decomposition. Hydrolysis in the presence of water will yield cyclohexanesulfonic acid and hydrochloric acid.
Conclusion
This compound is a valuable and reactive reagent with a well-defined reactivity profile centered on nucleophilic substitution and radical reactions. Its ability to efficiently form sulfonamides and sulfonate esters has cemented its importance in organic synthesis and particularly in the field of drug discovery for the creation of novel therapeutic agents. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables chemists to effectively utilize this versatile building block in a wide range of synthetic endeavors.
References
- 1. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfonyl chloride is a versatile and highly reactive organosulfur compound that serves as a pivotal building block in modern organic synthesis. Characterized by a sulfonyl chloride functional group attached to a cyclohexane ring, this colorless to pale yellow liquid is a powerful reagent for introducing the cyclohexanesulfonyl moiety into a wide array of molecules.[1] Its unique structural and chemical properties make it an indispensable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.[2][3] The cyclohexyl group can enhance lipophilicity and modulate the conformational properties of a molecule, while the sulfonyl group is a key pharmacophore capable of engaging in crucial hydrogen bonding interactions. This guide provides an in-depth review of the primary synthetic routes to this compound and details its most significant applications, supported by experimental protocols and comparative data.
Physicochemical and Safety Data
Handling this compound requires adherence to strict safety protocols due to its corrosive nature. It is reactive with water and moisture, releasing toxic gases.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times in a well-ventilated fume hood.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4837-38-1 | [2] |
| Molecular Formula | C₆H₁₁ClO₂S | [2] |
| Molecular Weight | 182.67 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Density | 1.259 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.499 | |
| Boiling Point | >110 °C (>230 °F) | |
| Storage Temperature | 2-8°C, moisture sensitive | [2] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water. | [1] |
| GHS Hazard | H314: Causes severe skin burns and eye damage | [5] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic pathways. The most common and industrially relevant methods involve the oxidative chlorination of sulfur-containing precursors or the direct free-radical chlorosulfonation of cyclohexane.
Method 1: Oxidative Chlorination of Cyclohexanethiol
The oxidation of thiols or their derivatives (e.g., disulfides) is a direct and effective method for preparing sulfonyl chlorides.[6][7] Various oxidizing systems can be employed, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), hydrogen peroxide with a chlorine source, or bleach.[6][7][8] The reaction proceeds by converting the thiol into a highly reactive intermediate that is subsequently chlorinated and oxidized to the sulfonyl chloride.
This protocol is adapted from a general procedure for the oxidation of thiols using trichloroisocyanuric acid.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclohexanethiol (1.0 eq) to a 4:1 mixture of acetonitrile and water.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of trichloroisocyanuric acid (TCCA, ~1.5 eq) in acetonitrile portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture vigorously in the ice bath for approximately 30-60 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated cyanuric acid, washing the solid with ethyl acetate.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with cold 1% aqueous HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature below 30 °C to minimize hydrolysis of the product.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Method 2: Free-Radical Chlorosulfonation of Cyclohexane
Direct chlorosulfonation of alkanes can be achieved using sulfuryl chloride (SO₂Cl₂) under free-radical conditions, typically initiated by light (photochemical) or a radical initiator like azobisisobutyronitrile (AIBN).[4][9][10] The reaction proceeds through a chain mechanism involving the abstraction of a hydrogen atom from the cyclohexane ring by a chlorine radical, followed by reaction with sulfur dioxide and subsequent chlorination.
Caption: Free-radical chain mechanism for chlorosulfonation.
This protocol is based on a procedure for the free-radical chlorination of cyclohexane and is adapted for chlorosulfonation.[4]
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexane (e.g., 25.0 mL).
-
Reagent Addition: In a fume hood, carefully add sulfuryl chloride (SO₂Cl₂, e.g., 9.0 mL, ~1.2 eq). Then, add the radical initiator AIBN (e.g., 0.10 g).
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is initiated, and the evolution of HCl and SO₂ gases will be observed. The reaction can be monitored by weighing the flask periodically to measure the mass lost due to evolved gases.
-
Completion: Continue refluxing for several hours until gas evolution ceases or the theoretical mass loss is achieved. If the reaction is slow, an additional small portion of AIBN may be added.
-
Quenching: After cooling the reaction flask, cautiously pour the mixture into 25 mL of ice water in a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with multiple portions of 0.5M sodium carbonate solution (until the aqueous layer is basic), followed by a final wash with water.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride (CaCl₂).
-
Purification: Filter the dried solution and purify by fractional distillation to separate the product from unreacted cyclohexane.
Table 2: Summary of Synthetic Methods for this compound
| Method | Starting Material(s) | Key Reagents / Catalyst | Typical Conditions | Yield Range |
| Oxidative Chlorination | Cyclohexanethiol or Dicyclohexyl disulfide | TCCA, NCS, NaOCl, H₂O₂/SOCl₂ | Acetonitrile/Water, 0-25 °C | 60-95%[6][8] |
| Free-Radical Chlorosulfonation | Cyclohexane | SO₂Cl₂, AIBN or UV light | Reflux in neat cyclohexane or solvent | 50-80%[4][9] |
Applications of this compound
The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines and alcohols. This reactivity is harnessed in the pharmaceutical and agrochemical industries.
Application in Pharmaceutical Synthesis
The primary application of this compound in drug development is the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[2][3] By reacting this compound with various primary or secondary amines, medicinal chemists can generate large libraries of novel compounds for biological screening.[11]
Caption: Role of this compound in drug discovery.
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[12]
-
Reaction Setup: To a solution of an appropriate aryl amine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) in a round-bottom flask, add a base such as pyridine or triethylamine (1.2-1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Caption: General reaction for the synthesis of sulfonamides.
Application in Agrochemical Synthesis
In agrochemistry, this compound is a precursor for sulfonylurea herbicides.[13] These herbicides are known for their high efficacy at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids.[14] The synthesis involves reacting the sulfonyl chloride with an isocyanate, which is then coupled with an amino-heterocycle to form the final sulfonylurea structure.
Applications in Materials Science
While less documented than its role in bioactive compound synthesis, this compound and related sulfonyl chlorides can be used in materials science.[2] The sulfonyl chloride group can react with nucleophilic sites on polymer backbones or monomers to modify material properties, such as thermal stability, solubility, or for the attachment of functional moieties. However, specific industrial applications in this area are not as prevalent as in the life sciences.
Table 3: Applications of this compound in Bioactive Compound Synthesis
| Field | Class of Compound | General Structure / Moiety | Mode of Action / Use |
| Pharmaceuticals | Antibacterial Sulfonamides | Cyclohexyl-SO₂-NH-Ar | Inhibition of dihydropteroate synthase in bacteria.[2] |
| Pharmaceuticals | TACE Inhibitors | Cyclohexyl-SO₂-NH-R | Inhibition of TNF-α converting enzyme (TACE) for anti-inflammatory applications. |
| Agrochemicals | Sulfonylurea Herbicides | Cyclohexyl-SO₂-NH-C(O)-NH-Heterocycle | Inhibition of acetolactate synthase (ALS) in weeds.[13][14] |
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient means to introduce the cyclohexanesulfonyl group. Its synthesis, achievable through robust methods like oxidative chlorination and free-radical chlorosulfonation, provides ready access to this valuable intermediate. The compound's true utility is realized in its applications, where it serves as a key building block in the discovery and development of new pharmaceuticals and agrochemicals, particularly sulfonamide-based drugs and sulfonylurea herbicides. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in creating novel and impactful chemical entities.
References
- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. scribd.com [scribd.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted cyclohexylsulfonamides, a class of compounds with significant potential in medicinal chemistry. The protocols detailed below are based on established methodologies for sulfonamide synthesis and can be adapted for the preparation of a diverse library of compounds for screening and development.
Introduction
Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects. The cyclohexyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making cyclohexylsulfonamides attractive targets for drug development. This document outlines the synthesis of these compounds from cyclohexanesulfonyl chloride and various primary and secondary amines, providing detailed experimental protocols and relevant data.
Reaction Principle
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the corresponding N-substituted cyclohexylsulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the amine, rendering it non-nucleophilic.[1]
Data Presentation
The following tables summarize representative yields for the synthesis of cyclohexylsulfonamides under different reaction conditions.
Table 1: Synthesis of N-Aryl Cyclohexylsulfonamides
| Entry | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Dichloromethane | 0 °C to RT, 12h | 92 | General Protocol |
| 2 | 4-Fluoroaniline | Triethylamine | Dichloromethane | 0 °C to RT, 12h | 89 | Adapted from[2] |
| 3 | 2,4,5-Trichloroaniline | TMEDA | Dichloromethane | RT, 2h | 85 | Adapted from[2] |
| 4 | 4-Chloro-2-(trifluoromethyl)aniline | TMEDA | Dichloromethane | RT, 2h | 88 | [2] |
Table 2: Synthesis of N-Alkyl Cyclohexylsulfonamides
| Entry | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzylamine | Pyridine | Dichloromethane | 0 °C to RT, 12h | 95 | General Protocol |
| 2 | Cyclohexylamine | Triethylamine | Dichloromethane | 0 °C to RT, 12h | 90 | General Protocol |
| 3 | Piperidine | Triethylamine | Dichloromethane | 0 °C to RT, 12h | 88 | General Protocol |
| 4 | Morpholine | Triethylamine | Dichloromethane | 0 °C to RT, 12h | 91 | General Protocol |
Table 3: Microwave-Assisted Synthesis of Sulfonamides (General Procedure)
| Entry | Amine | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Aniline | 3 | 300 | 97 | [3] |
| 2 | 4-Methylaniline | 2.5 | 300 | 96 | [3] |
| 3 | 4-Chloroaniline | 4 | 300 | 94 | [3] |
| 4 | Benzylamine | 2 | 300 | 95 | [3] |
Note: The yields in Tables 1 and 2 are based on general protocols and may vary depending on the specific amine and reaction optimization. The data in Table 3 is for the reaction of p-toluenesulfonyl chloride and is provided as a reference for the microwave-assisted method.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Substituted Cyclohexylsulfonamides
This protocol describes a general method for the synthesis of cyclohexylsulfonamides using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted cyclohexylsulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Cyclohexylsulfonamides
This protocol provides a rapid and efficient solvent-free method for the synthesis of sulfonamides.[3]
Materials:
-
This compound (1 mmol)
-
Primary or secondary amine (1 mmol)
-
Microwave reactor
-
n-Hexane
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, add the amine (1 mmol) and this compound (1 mmol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation at a suitable power (e.g., 300 W) for the appropriate time (typically 2-7 minutes). Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add n-hexane (15-20 mL) and allow the product to crystallize.
-
Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure N-substituted cyclohexylsulfonamide.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted cyclohexylsulfonamides.
Signaling Pathway: Inhibition of the COX-2 Pathway
Many sulfonamide-containing drugs are known to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. While specific studies on cyclohexylsulfonamides targeting this pathway are emerging, the general mechanism provides a valuable framework for understanding their potential anti-inflammatory activity.
Caption: Potential inhibition of the COX-2 signaling pathway by cyclohexylsulfonamides.
References
Application Notes and Protocols for Cyclohexanesulfonyl Chloride as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclohexylsulfonyl (CySO₂) group.[1][2] This functional group serves as a robust protecting group for primary and secondary amines, and to a lesser extent, for alcohols. The resulting cyclohexanesulfonamides and cyclohexanesulfonate esters exhibit significant stability across a wide range of reaction conditions, making them valuable in multi-step synthetic sequences.[3] In the realm of pharmaceutical and agrochemical development, the sulfonyl group can also impart desirable physicochemical properties to molecules, such as modulating biological activity and improving solubility.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for amines and alcohols, including methods for both the protection and subsequent deprotection steps.
Protection of Amines as Cyclohexanesulfonamides
The reaction of primary and secondary amines with this compound in the presence of a base affords stable cyclohexanesulfonamides. This transformation effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical modifications at other sites of the molecule.[3]
General Reaction Scheme for Amine Protection
Caption: General workflow for the protection of amines.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous CH₂Cl₂ to the stirred amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude cyclohexanesulfonamide can be purified by recrystallization or column chromatography on silica gel.
Deprotection of Cyclohexanesulfonamides
The robust nature of the cyclohexanesulfonamide group necessitates relatively harsh conditions for its cleavage. Reductive and strongly acidic methods are most commonly employed.
Deprotection Methods
Commonly used reagents for the reductive cleavage of sulfonamides include sodium amalgam, sodium in liquid ammonia, or magnesium in methanol.[3]
General Reaction Scheme for Reductive Deprotection:
Caption: Reductive deprotection of a cyclohexanesulfonamide.
Strong acidic conditions, such as trifluoromethanesulfonic acid (TfOH) or refluxing in concentrated HBr, can also be used to cleave the sulfonamide bond.[1][4]
General Reaction Scheme for Acidic Deprotection:
Caption: Acidic deprotection of a cyclohexanesulfonamide.
Experimental Protocol: Reductive Deprotection with Magnesium/Methanol
Materials:
-
N-Cyclohexylsulfonamide (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a stirred suspension of magnesium turnings (10 equiv) in anhydrous methanol, add the N-cyclohexylsulfonamide (1.0 equiv).
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or column chromatography.
Protection of Alcohols as Cyclohexanesulfonate Esters
While less common than for amines, this compound can be used to protect alcohols as cyclohexanesulfonate esters. This transformation is typically performed on phenols or in specific cases for aliphatic alcohols where the resulting sulfonate ester is not intended to be used as a leaving group in subsequent reactions.[3]
General Reaction Scheme for Alcohol Protection
Caption: General workflow for the protection of alcohols.
Experimental Protocol: Protection of a Phenol
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equiv) in anhydrous CH₂Cl₂ and add pyridine (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude cyclohexanesulfonate ester by column chromatography on silica gel.
Deprotection of Cyclohexanesulfonate Esters
The cleavage of sulfonate esters can be achieved under various conditions, including basic hydrolysis, reductive cleavage, or nucleophilic displacement. The choice of method depends on the overall stability of the molecule.[5]
Experimental Protocol: Basic Hydrolysis of a Phenolic Cyclohexanesulfonate Ester
Materials:
-
Phenolic cyclohexanesulfonate ester (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (excess)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
1 M HCl solution
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the phenolic cyclohexanesulfonate ester (1.0 equiv) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide pellets.
-
Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude phenol can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide a general overview of expected yields and reaction times for the protection and deprotection reactions. These values can vary significantly depending on the specific substrate and reaction conditions.
Table 1: Protection Reactions with this compound
| Functional Group | Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 2-12 | 85-95 |
| Secondary Amine | Diethylamine | Et₃N | THF | 0 to rt | 4-16 | 80-90 |
| Phenol | Phenol | Pyridine | CH₂Cl₂ | 0 to rt | 1-4 | 90-98 |
Table 2: Deprotection of Cyclohexylsulfonyl Protected Groups
| Protected Group | Deprotection Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Cyclohexanesulfonamide | Reductive Cleavage | Mg/MeOH | MeOH | Reflux | 2-6 | 70-85 |
| Cyclohexanesulfonamide | Acidic Hydrolysis | TfOH | - | 90 | 1-4 | 60-80 |
| Cyclohexanesulfonate | Basic Hydrolysis | NaOH | MeOH/H₂O | Reflux | 2-8 | 80-95 |
Stability of the Cyclohexylsulfonyl Protecting Group
The cyclohexylsulfonyl group is known for its high stability under a variety of conditions, which is a key advantage in complex syntheses.
Table 3: Stability of Cyclohexylsulfonyl Protected Amines and Alcohols
| Condition | Stability of -N(SO₂Cy)R | Stability of -O(SO₂Cy) |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Labile (cleavage may occur) | Generally Stable |
| Strongly Basic (e.g., NaOH, KOH, reflux) | Generally Stable | Labile |
| Mildly Acidic (e.g., TFA, AcOH) | Stable | Stable |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Stable | Stable |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable |
| Common Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | Stable |
| Common Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Stable |
Logical Workflow for Protection and Deprotection
Caption: Workflow for protection and deprotection strategies.
Conclusion
This compound is a valuable reagent for the protection of amines and, in certain contexts, alcohols. The resulting cyclohexylsulfonyl-protected compounds exhibit high stability, allowing for a broad range of subsequent chemical transformations. While the deprotection requires relatively stringent conditions, the robustness of this protecting group makes it a suitable choice for complex, multi-step syntheses where milder protecting groups might not be sufficiently stable. The protocols provided herein offer a foundation for the application of this compound in synthetic organic chemistry and drug development.
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detailed Protocol for Sulfonylation Reactions with Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylation is a cornerstone reaction in organic synthesis, crucial for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of biologically active molecules, including many commercial pharmaceuticals. The sulfonamide moiety, in particular, is a well-established pharmacophore known for its antibacterial, anticancer, and anti-inflammatory properties. Cyclohexanesulfonyl chloride is a versatile reagent for introducing the cyclohexylsulfonyl group, which can impart favorable physicochemical properties such as lipophilicity and metabolic stability to a parent molecule.
This document provides detailed protocols for the sulfonylation of amines and alcohols using this compound. It includes general procedures, illustrative quantitative data, purification techniques, and characterization guidelines to assist researchers in the successful application of this important synthetic transformation.
Reaction Principle
The sulfonylation reaction proceeds via a nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen (in the case of amines) or sulfur-oxygen (in the case of alcohols) bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the nucleophile and halt the reaction.
Experimental Workflow
The general workflow for a sulfonylation reaction with this compound is depicted below. The process involves the dissolution of the nucleophile and a base, followed by the controlled addition of the sulfonyl chloride, reaction monitoring, workup, and purification of the final product.
Figure 1: General experimental workflow for sulfonylation reactions.
Detailed Experimental Protocols
Safety Precaution: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: Synthesis of N-Aryl Cyclohexanesulfonamides
This protocol describes a general procedure for the reaction of this compound with aromatic amines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude N-aryl cyclohexanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Illustrative Data for N-Aryl Cyclohexanesulfonamide Synthesis:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Et₃N | DCM | 4 | 85-95 |
| p-Toluidine | Et₃N | DCM | 4 | 88-96 |
| p-Anisidine | Pyridine | THF | 6 | 82-92 |
| 4-Chloroaniline | Et₃N | DCM | 8 | 75-85 |
| 2-Fluoroaniline | Pyridine | THF | 10 | 70-80 |
Note: The data in this table is illustrative and based on typical sulfonylation reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Protocol 2: Synthesis of Cyclohexyl Sulfonate Esters from Alcohols
This protocol provides a general method for the esterification of alcohols and phenols with this compound.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., benzyl alcohol, phenol, 4-methylphenol)
-
Anhydrous dichloromethane (DCM) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive alcohols)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq., if needed). Dissolve the mixture in anhydrous DCM (approx. 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the cooled alcohol solution via a dropping funnel over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Illustrative Data for Cyclohexyl Sulfonate Ester Synthesis:
| Alcohol/Phenol Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Et₃N/DMAP | DCM | 6 | 80-90 |
| Phenol | Pyridine | DCM | 8 | 75-85 |
| 4-Methylphenol | Et₃N | THF | 8 | 80-90 |
| Cyclohexanol | Et₃N/DMAP | DCM | 12 | 70-80 |
| 1-Octanol | Et₃N | DCM | 10 | 75-85 |
Note: The data in this table is illustrative and based on typical sulfonylation reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid sulfonamides and sulfonate esters.[1] The choice of solvent is critical for successful purification.
General Recrystallization Workflow:
Figure 2: General workflow for purification by recrystallization.
Common Recrystallization Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Acetone/Water
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Characterization
The structure and purity of the synthesized cyclohexanesulfonamides and cyclohexyl sulfonate esters should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl group, typically in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon attached to the sulfonyl group will be the most downfield of the cyclohexyl protons. Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm). For sulfonamides, the N-H proton will appear as a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the cyclohexyl ring, typically between δ 20-70 ppm. The carbon attached to the sulfonyl group will be the most downfield of the aliphatic carbons. Aromatic carbons will be in the δ 120-150 ppm range.
Illustrative ¹H and ¹³C NMR Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Phenylcyclohexanesulfonamide | 7.20-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 2.80-2.95 (m, 1H, CH-SO₂), 1.10-2.10 (m, 10H, cyclohexyl-H) | 138.5 (Ar-C), 129.2 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 63.0 (CH-SO₂), 32.5 (CH₂), 25.5 (CH₂), 25.0 (CH₂) |
| Cyclohexyl benzenesulfonate | 7.50-7.90 (m, 5H, Ar-H), 4.50-4.65 (m, 1H, CH-O), 1.20-2.00 (m, 10H, cyclohexyl-H) | 135.0 (Ar-C), 133.5 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 83.0 (CH-O), 31.5 (CH₂), 25.0 (CH₂), 23.5 (CH₂) |
Note: The NMR data provided is illustrative and may vary depending on the solvent and spectrometer frequency.
Other Analytical Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline product. A sharp melting point range is indicative of high purity.
Conclusion
The sulfonylation of amines and alcohols with this compound is a robust and versatile method for the synthesis of valuable sulfonamides and sulfonate esters. The protocols outlined in this document provide a solid foundation for researchers to successfully perform these reactions. Careful attention to reaction conditions, purification, and characterization will ensure the synthesis of high-purity materials for applications in drug discovery and development.
References
Applications of Cyclohexanesulfonyl Chloride in Pharmaceutical Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanesulfonyl chloride is a versatile chemical intermediate with significant applications in pharmaceutical drug discovery. Its primary role is as a key building block in the synthesis of molecules containing the cyclohexylsulfonamide moiety. This functional group is a recognized pharmacophore, contributing to the biological activity of various therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of biologically active compounds, with a focus on their potential as fungicidal and anticancer agents.
Application 1: Synthesis of Novel Fungicidal Agents
Cyclohexylsulfonamide derivatives have shown promise as potent antifungal compounds. The following sections detail the synthesis and biological evaluation of N-aryl-2-acyloxycyclohexylsulfonamides, which have demonstrated significant activity against commercially important plant pathogens.
Quantitative Data Summary: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a series of synthesized N-aryl-2-acyloxycyclohexylsulfonamides against Botrytis cinerea, a common plant pathogenic fungus. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC50).
| Compound ID | R (Substituent on Phenyl Ring) | R' (Acyl Group) | EC50 (µg/mL) |
| 1a | 2-CF3, 4-Cl | Benzoyl | > 50 |
| 1b | 2-CF3, 4-Cl | 3-Methylbenzoyl | 15.8 |
| 1c | 2-CF3, 4-Cl | 4-Methylbenzoyl | 12.5 |
| 1d | 2,4,5-Cl3 | Benzoyl | 25.6 |
| 1e | 2,4,5-Cl3 | 3-Methylbenzoyl | 9.8 |
| 1f | 2,4,5-Cl3 | 4-Methylbenzoyl | 7.9 |
| Procymidone | (Commercial Fungicide) | - | 4.46 |
Experimental Protocols
The synthesis of the target fungicidal compounds is a two-step process, starting from the synthesis of a key intermediate, N-aryl-2-hydroxycyclohexylsulfonamide.
Step 1: Synthesis of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (Intermediate I)
This protocol describes the synthesis of the key sulfonamide intermediate.
-
Materials:
-
2-Hydroxythis compound
-
2,4,5-Trichloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-hydroxythis compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide.
-
Step 2: Synthesis of N-(2,4,5-trichlorophenyl)-2-(4-methylbenzoyloxy)cyclohexanesulfonamide (Compound 1f)
This protocol details the acylation of the intermediate to yield the final active compound.
-
Materials:
-
N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (Intermediate I)
-
4-Methylbenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
-
-
Procedure:
-
Dissolve N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add 4-methylbenzoyl chloride (1.2 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the pure N-(2,4,5-trichlorophenyl)-2-(4-methylbenzoyloxy)cyclohexanesulfonamide. The yield for this reaction is reported to be 78%.
-
Experimental Workflow Diagram
Application Notes and Protocols: The Use of Cyclohexanesulfonyl Chloride in the Synthesis of Fungicidal Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cyclohexanesulfonyl chloride in the synthesis of novel fungicidal agents. The focus is on the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, a class of compounds exhibiting significant activity against various plant pathogens, notably Botrytis cinerea. This document offers detailed experimental protocols, quantitative data on fungicidal efficacy, and visualizations of the synthetic pathway and proposed mechanism of action.
Introduction
This compound is a reactive chemical intermediate pivotal for introducing the cyclohexylsulfonyl moiety into organic molecules. This functional group is of significant interest in the development of bioactive compounds, including agrochemicals. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a well-established pharmacophore in medicinal and agricultural chemistry. In the realm of agrochemicals, this compound derivatives have been successfully developed into potent fungicides.
This document details the synthesis and application of a specific cyclohexylsulfonamide derivative, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, which has demonstrated superior fungicidal activity compared to some commercial fungicides.
Data Presentation
The fungicidal activity of the synthesized compound, along with commercial fungicides for comparison, is summarized in the table below. The data highlights the potency of the cyclohexylsulfonamide derivative against Botrytis cinerea.
Table 1: Fungicidal Activity against Botrytis cinerea
| Compound | EC₅₀ (μg/mL) | EC₈₀ (μg/mL) |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18) | 4.17 | 17.15 |
| Procymidone (Commercial Fungicide) | 4.46 | 35.02 |
| Cyprodinil (Commercial Fungicide) | - | Better in vivo control |
| Chlorothalonil (Commercial Fungicide) | - | Broader fungicidal spectra |
Experimental Protocols
The synthesis of the target fungicidal compound is a multi-step process commencing with the reaction of this compound. The following protocols provide a detailed methodology for the key synthetic steps.
Protocol 1: Synthesis of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)
This protocol describes the formation of the core sulfonamide structure.
Materials:
-
This compound
-
2,4,5-trichloroaniline
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 10% HCl solution, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide.
Protocol 2: Synthesis of 2-Ethoxyacetyl chloride (Intermediate II)
This protocol details the preparation of the acylating agent.
Materials:
-
2-Ethoxyacetic acid
-
Oxalyl chloride
-
N,N-dimethyl formamide (DMF) (catalytic amount)
-
Dry dichloromethane (CH₂Cl₂)
-
Distillation apparatus
Procedure:
-
To a solution of 2-ethoxyacetic acid (1.0 equivalent) and a catalytic amount of DMF in dry dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 4 hours.
-
Distill the resulting acyl chloride under reduced pressure to obtain the purified 2-ethoxyacetyl chloride.
Protocol 3: Synthesis of N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (Final Product)
This protocol describes the final esterification step to yield the target fungicide.
Materials:
-
N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)
-
2-Ethoxyacetyl chloride (Intermediate II)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
-
3Å molecular sieves
-
Dry dichloromethane (CH₂Cl₂)
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (1.0 equivalent) in dry dichloromethane, add TMEDA (0.6 equivalents) and 3Å molecular sieves.
-
Add 2-ethoxyacetyl chloride (1.1 equivalents) dropwise to the mixture at room temperature with stirring.
-
Continue stirring at room temperature for 2 hours.
-
Quench the reaction by adding ice water.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the final product. A reported yield for a similar compound was 79%.
Visualizations
The following diagrams illustrate the synthesis workflow and the proposed mechanism of action of the synthesized fungicide.
Caption: Synthetic workflow for the fungicide.
Caption: Proposed mechanism of action.
Application Notes: Mechanism and Protocols for the Reaction of Cyclohexanesulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The sulfonamide functional group is present in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, anticonvulsants, and protease inhibitors. The reaction between a sulfonyl chloride and a primary or secondary amine is the most direct and common method for creating the robust sulfonamide linkage.[1] Cyclohexanesulfonyl chloride is a valuable reagent in this context, providing a saturated, non-aromatic cyclohexyl group that can be used to tune the lipophilicity, metabolic stability, and binding characteristics of a drug candidate. These notes provide a detailed overview of the reaction mechanism, applications, and experimental protocols for the synthesis of cyclohexanesulfonamides.
Mechanism of Reaction: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride. The overall process can be broken down into two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electron-deficient sulfur atom of the this compound. This forms a transient tetrahedral intermediate.
-
Elimination and Deprotonation: The intermediate collapses, ejecting the chloride ion, which is a good leaving group. This results in a positively charged nitrogen atom. A base, which can be a second equivalent of the amine reactant or an added base like triethylamine or pyridine, removes the proton from the nitrogen to yield the neutral, stable sulfonamide product and an ammonium salt byproduct.[2][3]
Primary amines react to form N-substituted sulfonamides which still possess an acidic proton on the nitrogen, whereas secondary amines form N,N-disubstituted sulfonamides.[4][5] Tertiary amines do not typically form stable sulfonamides as they lack a proton on the nitrogen to be removed, though they can promote the hydrolysis of the sulfonyl chloride.[4]
Reaction Mechanism Diagram
References
Application Notes and Protocols for Reactions Involving Cyclohexanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfonyl chloride is a reactive chemical intermediate valuable in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, contributing to their biological activity and physicochemical properties.[1] This document provides detailed protocols and application notes for the safe and effective use of this compound in common synthetic transformations.
Physicochemical Properties and Safety Information
This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in many organic solvents but reacts with water. It is a corrosive substance that can cause severe skin burns and eye damage and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 4837-38-1 | [1] |
| Molecular Formula | C₆H₁₁ClO₂S | [1] |
| Molecular Weight | 182.67 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 255.8 °C at 760 mmHg | N/A |
| Density | 1.259 g/mL at 25 °C | N/A |
| Storage | Store at 2-8 °C in a dry, well-ventilated area. | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | N/A |
Core Applications: Synthesis of Sulfonamides and Sulfonate Esters
The primary applications of this compound in synthetic chemistry are the formation of sulfonamides and sulfonate esters. These reactions proceed via nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted cyclohexanesulfonamides. The sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
This protocol is a general guideline for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq., if using an organic base) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0-1.1 eq.) in the anhydrous solvent and add it dropwise to the stirred amine solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
If using an organic base, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If using aqueous NaOH, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 2: Example of Sulfonamide Synthesis with a Sulfonyl Chloride
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | THF | 6 | 86 | [2] |
| 4-Methoxybenzenesulfonyl chloride | Cyclohexylamine | Aq. Na₂CO₃ | Water | 30 min | 87 | [1] |
Note: While these examples do not use this compound, the reaction conditions are representative for the synthesis of sulfonamides from sulfonyl chlorides.
Synthesis of Sulfonate Esters
This compound reacts with alcohols or phenols in the presence of a base to form cyclohexanesulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are also found in some biologically active molecules.
This protocol provides a general method for the preparation of sulfonate esters from this compound and an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or phenol (e.g., cyclohexanol, phenol, 3,5-dimethylphenol)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq.) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography.
Table 3: Example of Sulfonate Ester Synthesis with a Sulfonyl Chloride
| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) | Reference |
| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 64 | [3] |
Note: This example uses methanesulfonyl chloride, an alkylsulfonyl chloride similar in reactivity to this compound, and provides an expected yield for this type of transformation.
Visualizing Experimental Workflows and Reaction Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical transformations.
Caption: General experimental workflow for reactions involving this compound.
Caption: Simplified reaction pathway for sulfonamide formation.
References
Application Notes and Protocols for Cyclohexanesulfonyl Chloride in Sulfonyl Group Introduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclohexanesulfonyl chloride as a versatile reagent for introducing the cyclohexylsulfonyl group into a variety of organic molecules. This reagent is a valuable tool in medicinal chemistry and agrochemical research for the synthesis of novel sulfonamides and other related compounds.[1][2]
Introduction
This compound is a reactive organic compound featuring a sulfonyl chloride functional group attached to a cyclohexane ring.[2][3] It serves as a key building block in organic synthesis, primarily for the formation of sulfonamides, which are of significant interest in drug discovery and development due to their diverse biological activities.[1][4] The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability. This reagent is typically a colorless to pale yellow liquid and should be handled with care due to its reactivity and corrosive nature.[3]
Applications in Organic Synthesis
The primary application of this compound is in the sulfonylation of nucleophiles, most notably primary and secondary amines, to form cyclohexylsulfonamides. It can also react with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively.
Synthesis of Cyclohexylsulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted cyclohexylsulfonamides. This reaction, often referred to as a Hinsberg-type reaction, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride.[5] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Scalable Synthesis of Cyclohexanesulfonyl Chloride Derivatives: Application Notes and Protocols for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. Cyclohexanesulfonyl chloride and its derivatives are vital building blocks in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.[1][2] This document provides detailed application notes and scalable experimental protocols for the synthesis of this compound, alongside methods for the preparation of its derivatives, with a focus on methodologies amenable to large-scale production.
This compound is a highly reactive compound that serves as a primary precursor for introducing the cyclohexylsulfonyl moiety into organic molecules.[3] This functional group is of significant interest in medicinal chemistry as it can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. The derivatives, most notably cyclohexylsulfonamides, are found in a variety of therapeutic agents.
Comparative Overview of Scalable Synthesis Methods
Several synthetic routes to this compound have been developed, each with distinct advantages and scalability considerations. The primary methods include the oxidative chlorination of cyclohexanethiol or its disulfide, and the synthesis via S-cyclohexylisothiourea salts. For large-scale industrial production, continuous flow chemistry offers significant improvements in safety, efficiency, and scalability.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Scalability Considerations |
| Oxidative Chlorination | Cyclohexanethiol or Dicyclohexyl disulfide | N-Chlorosuccinimide (NCS), HCl, Acetonitrile | 85-95% | High yield, readily available starting materials. | Exothermic reaction requires careful temperature control. Use of chlorinated solvents. |
| Via S-Isothiourea Salt | Cyclohexyl halide & Thiourea | N-Chlorosuccinimide (NCS), HCl, Acetonitrile | 80-90% (two steps) | Environmentally friendly, avoids handling of thiols, recyclable byproduct (succinimide).[4][5] | Two-step process, requires isolation of the intermediate salt. |
| Continuous Flow Synthesis | Cyclohexanethiol or Dicyclohexyl disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | >90% | Excellent heat and mass transfer, improved safety for exothermic reactions, high space-time yield.[6] | Requires specialized reactor setup. |
Experimental Protocols
Protocol 1: Oxidative Chlorination of Cyclohexanethiol using N-Chlorosuccinimide (NCS)
This protocol describes a robust and high-yielding method for the synthesis of this compound from cyclohexanethiol using N-chlorosuccinimide as the oxidizing and chlorinating agent.
Materials:
-
Cyclohexanethiol
-
N-Chlorosuccinimide (NCS)
-
2M Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN)
-
Isopropyl ether (IPE)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, to a stirred mixture of 2M HCl (10 mL) and acetonitrile (50 mL) in a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, add N-chlorosuccinimide (56.0 g, 0.42 mol) portion-wise while maintaining the temperature at 10 °C with an ice bath.
-
Prepare a solution of cyclohexanethiol (11.6 g, 0.1 mol) in acetonitrile (20 mL).
-
Add the cyclohexanethiol solution dropwise to the NCS suspension over a period of 30-45 minutes, ensuring the internal temperature is maintained below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with isopropyl ether (150 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 100 mL) and saturated aqueous sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: 85-95%
Protocol 2: Synthesis via S-Cyclohexylisothiourea Salt
This two-step protocol offers a more environmentally friendly approach, avoiding the direct handling of volatile thiols.
Step 1: Synthesis of S-Cyclohexylisothiouronium Halide
-
In a round-bottom flask, dissolve cyclohexyl bromide (16.3 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in ethanol (100 mL).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated S-cyclohexylisothiouronium bromide by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Oxidative Chlorosulfonation
-
Follow the procedure outlined in Protocol 1, using the S-cyclohexylisothiouronium bromide (from Step 1) as the starting material in place of cyclohexanethiol.
Expected Yield: 80-90% over two steps.
Protocol 3: Synthesis of Cyclohexylsulfonamides
This protocol details the general procedure for the synthesis of cyclohexylsulfonamide derivatives from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (10 mL per mmol of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Visualizing Synthesis and Application Workflows
The following diagrams illustrate the logical flow of the synthesis processes and the subsequent application of the derivatives in a drug discovery context.
Caption: Synthetic routes to this compound and its derivatives.
Caption: Workflow for drug discovery utilizing cyclohexylsulfonamide derivatives.
Applications in Drug Development
This compound derivatives, particularly sulfonamides, are integral to the development of new therapeutic agents.[1][2] Their utility stems from the ability of the sulfonamide group to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets. These derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents, and as enzyme inhibitors.[2] The cyclohexyl group often imparts favorable properties such as increased metabolic stability and optimal lipophilicity for cell membrane permeability. The scalable synthesis methods outlined in this document are crucial for providing a reliable supply of these important building blocks for preclinical and clinical studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorocyclohexane-1-sulfonyl chloride (108565-59-9) for sale [vulcanchem.com]
- 3. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring Cyclohexanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for monitoring reactions involving cyclohexanesulfonyl chloride. Detailed protocols, data presentation guidelines, and workflow visualizations are included to assist in the development of robust and well-characterized chemical processes.
Introduction
This compound is a reactive intermediate used in the synthesis of various organic molecules, including potential pharmaceutical candidates. As a sulfonylating agent, it readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Accurate monitoring of these reactions is crucial for process optimization, kinetic studies, and ensuring product quality. This document outlines key analytical techniques for real-time and offline monitoring of reactions involving this compound.
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of products. The choice of method depends on factors such as the reaction kinetics, the chemical properties of the reactants and products, and the available instrumentation.
Commonly Used Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying reactants, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis of reaction mixtures.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Enables real-time monitoring of functional group transformations directly in the reaction vessel.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents illustrative data for the reaction of a similar sulfonyl chloride, benzenesulfonyl chloride, with a primary amine. This data can serve as a reference for designing kinetic studies for this compound reactions.
| Parameter | Value | Conditions | Analytical Technique |
| Rate Law | Rate = k[Sulfonyl Chloride][Amine] | Methanol, 25 °C | UV-Vis Spectroscopy |
| Second-Order Rate Constant (k) | 1.2 x 10-2 M-1s-1 | Aniline as nucleophile | UV-Vis Spectroscopy |
| Activation Energy (Ea) | 55 kJ/mol | Temperature range: 20-40 °C | UV-Vis Spectroscopy |
| Reaction Yield | >95% | 2 hours reaction time | HPLC |
| Product Purity | >98% | After purification | HPLC |
Experimental Protocols
HPLC Method for Monitoring Sulfonamide Formation
Objective: To quantify the consumption of this compound and the formation of the corresponding sulfonamide during the reaction with a primary amine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for improved peak shape)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength where both reactant and product have good absorbance).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared samples onto the HPLC system. Identify the peaks corresponding to this compound and the sulfonamide product based on their retention times (determined by injecting standards of each compound).
-
Quantification: Create a calibration curve for both this compound and the product using standards of known concentrations. Use the peak areas from the chromatograms of the reaction aliquots to determine the concentration of each species at different time points.
GC-MS Method for Reaction Monitoring
Objective: To identify and quantify this compound and its reaction products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1]
Reagents:
-
Anhydrous dichloromethane or other suitable solvent
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: At specified time intervals, take a small aliquot (e.g., 100 µL) from the reaction. Dilute the aliquot with a dry, volatile solvent (e.g., 1 mL of anhydrous dichloromethane) in a GC vial. If necessary, quench the reaction by adding a small amount of a non-interfering alcohol to convert any remaining this compound into a stable ester.
-
GC-MS Conditions (Starting Point): [1]
-
Injector Temperature: 280 °C[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) for 1 minute, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 25 °C/min, and hold for 3 minutes.[1]
-
MS Method:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weights of the reactants and expected products (e.g., m/z 40-400).
-
-
-
Analysis: Inject the prepared sample into the GC-MS. The components of the mixture will be separated based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each eluting peak, allowing for their identification by comparing the spectra to a library or by interpreting the fragmentation patterns.
-
Quantification: For quantitative analysis, create a calibration curve using an internal standard.
In-situ FTIR Spectroscopy for Real-Time Monitoring
Objective: To monitor the reaction progress in real-time by observing changes in the infrared absorption bands of functional groups.
Instrumentation:
-
FTIR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe (e.g., ReactIR)[2]
Procedure:
-
Setup: Insert the ATR probe directly into the reaction vessel. Ensure a good seal and that the probe is submerged in the reaction mixture.
-
Data Acquisition: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction. Once the reaction is initiated, continuously collect IR spectra at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Monitor the disappearance of the characteristic absorption band of the sulfonyl chloride group (typically around 1370 and 1175 cm-1) and the appearance of the absorption bands of the product's functional groups (e.g., N-H stretch of a sulfonamide around 3300 cm-1 and S=O stretches).
-
Kinetic Analysis: The change in the intensity of these characteristic peaks over time can be used to generate a kinetic profile of the reaction.[3]
Visualizations
Signaling Pathway: Nucleophilic Substitution
The reaction of this compound with a primary amine proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide.
Caption: Nucleophilic substitution pathway for sulfonamide formation.
Experimental Workflow: Synthesis and Monitoring
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from this compound and its subsequent monitoring using HPLC.
References
Troubleshooting & Optimization
Common byproducts in Cyclohexanesulfonyl chloride reactions and their removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanesulfonyl chloride. It focuses on identifying and removing common byproducts to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The byproducts generated depend on the specific reaction, but typically include:
-
Cyclohexanesulfonic Acid: Formed from the hydrolysis of this compound by water present in the reaction mixture.[1][2] This is a highly polar and acidic impurity.
-
Unreacted Starting Materials: Excess this compound or nucleophiles (e.g., primary or secondary amines) often remain after the reaction is complete.[3][4]
-
Hydrochloride Salts: When a base like pyridine or triethylamine is used to scavenge HCl generated during the reaction, the corresponding hydrochloride salt (e.g., pyridinium chloride) is formed.[4][5]
-
Side-Reaction Products: Depending on the reactants and conditions, other undesired products may form. For instance, reactions involving amines can sometimes lead to double sulfonylation or other side reactions.
Q2: My NMR/LC-MS analysis shows a persistent, highly polar, acidic impurity. What is it and how can it be removed?
A2: This impurity is almost certainly cyclohexanesulfonic acid, the hydrolysis product of this compound.[1][2] It is highly water-soluble as its salt. Solution: This acidic impurity can be effectively removed with a basic aqueous wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid is deprotonated to form its sodium salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[2][6]
Q3: How can I remove unreacted primary or secondary amines from my reaction mixture?
A3: Unreacted amines are basic and can be removed by converting them into their water-soluble salts. Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[6] The acid will protonate the amine, forming a salt that is readily extracted into the aqueous layer. For acid-sensitive target compounds, an alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution; the amine will form a complex with the copper and partition into the aqueous phase.[7]
Q4: My desired product is co-eluting with unreacted this compound during column chromatography. How can I resolve this?
A4: Due to similar polarities, separating a product from unreacted sulfonyl chloride can be challenging.[8] The best strategy is to convert the unreacted sulfonyl chloride into a compound with very different polarity before chromatography. Solution: "Quench" the excess this compound. You can do this by:
-
Aqueous Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will hydrolyze the sulfonyl chloride to the highly polar, water-soluble sodium cyclohexanesulfonate, which is easily removed in an aqueous wash.[6][8]
-
Scavenger Resins: Use a polymer-bound amine (scavenger resin). This resin reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can then be removed by simple filtration, leaving your product in the solution.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent acidic impurity in the final product. | Incomplete removal of cyclohexanesulfonic acid during workup. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure vigorous mixing to facilitate the acid-base reaction and extraction of the resulting salt into the aqueous phase.[2][6] Repeat the wash if necessary. |
| Product is contaminated with unreacted amine. | Insufficient acid wash or product instability in acid. | Ensure the aqueous HCl wash is of sufficient concentration and volume. If the product is acid-sensitive, use a 10% aqueous copper sulfate wash as an alternative.[7] |
| Product degradation during workup. | The desired product contains base-labile (e.g., ester) or acid-labile functional groups. | If the product is base-sensitive, avoid strong bases for quenching. Use a non-basic quenching agent like a scavenger resin.[8] If the product is acid-sensitive, use a saturated sodium bicarbonate wash instead of a strong acid to remove amine impurities (if the pKa allows). |
| Incomplete removal of sulfonyl chloride after quenching. | Insufficient amount of quenching agent, low temperature, or poor mixing. | Ensure a molar excess of the quenching agent (e.g., NaHCO₃) is used. Allow the mixture to stir vigorously at room temperature for 15-30 minutes to ensure the reaction goes to completion.[8] |
Comparison of Byproduct Removal Methods
| Method | Byproduct Targeted | Principle | Advantages | Disadvantages |
| Aqueous Basic Wash (e.g., NaHCO₃) | Cyclohexanesulfonic Acid, Unreacted this compound | Acid-base reaction forms a water-soluble salt. Hydrolyzes sulfonyl chloride.[6] | Simple, inexpensive, and effective for acidic impurities. | May degrade base-sensitive products. |
| Aqueous Acidic Wash (e.g., 1M HCl) | Unreacted Amines, Basic Catalysts (e.g., Pyridine) | Acid-base reaction forms a water-soluble ammonium salt.[6] | Highly effective for removing basic impurities. | May degrade acid-sensitive products. |
| Scavenger Resins (Polymer-bound amines) | Unreacted this compound | Covalent scavenging. The sulfonyl chloride reacts with the resin.[8] | Mild conditions, simple filtration-based removal of byproduct. | Resins can be expensive. May require longer reaction times. |
| Recrystallization | Various impurities | Difference in solubility between the product and impurities in a specific solvent.[6] | Can yield very pure material. Effective for solid products. | Can result in significant product loss. Finding a suitable solvent can be time-consuming. |
| Silica Gel Chromatography | Various impurities | Differential partitioning of compounds between a stationary and mobile phase.[6] | Versatile and can separate complex mixtures. | Can be time-consuming and requires significant solvent volumes. Product may degrade on silica. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This procedure is designed to remove acidic and basic impurities.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze any remaining this compound.[6][8]
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Removal of Unreacted Sulfonyl Chloride with a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.[8]
-
To the crude reaction mixture containing the product and excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride).[8]
-
Dilute with a suitable solvent (e.g., dichloromethane, THF) if necessary to ensure mobility.
-
Stir the suspension at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC (Thin Layer Chromatography). This may take a few hours to overnight.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted sulfonyl chloride.
Visualized Workflow
The following diagram illustrates a general workflow for the purification of products from this compound reactions.
Caption: Logical workflow for byproduct removal and product purification.
References
- 1. 2-Chlorocyclohexane-1-sulfonyl chloride (108565-59-9) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclohexanesulfonyl Chloride Sulfonylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulfonylation reactions using cyclohexanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful sulfonylation reaction with this compound?
A1: The most critical parameters are the choice of base and solvent, reaction temperature, and the quality of the this compound. The base is essential for neutralizing the hydrochloric acid byproduct and can also act as a catalyst.[1][2] The solvent influences the solubility of the reactants and the overall reaction rate.[1][3] Temperature control is vital for preventing the decomposition of the sulfonyl chloride and minimizing the formation of side products.[2][4]
Q2: My this compound reagent may be old. How can I assess its quality?
A2: this compound is sensitive to moisture and can hydrolyze to cyclohexanesulfonic acid.[2][5] To check its quality, you can perform a small-scale control reaction with a reliable nucleophile. If this reaction fails or gives a low yield, consider purchasing a fresh supply or purifying the existing reagent. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is crucial to prevent degradation.[2]
Q3: Which base is most suitable for my sulfonylation reaction?
A3: The choice of base depends on the reactivity and acid sensitivity of your substrate.
-
Pyridine: Often used as both a base and a solvent, it can also function as a nucleophilic catalyst.[1]
-
Triethylamine (Et₃N): A common, non-nucleophilic, and sterically hindered base used to scavenge HCl.[1]
-
4-Dimethylaminopyridine (DMAP): Frequently used in catalytic amounts alongside a stoichiometric base like triethylamine to accelerate the reaction, especially for sterically hindered alcohols.[1][3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective in polar aprotic solvents, particularly for N-sulfonylation.[1]
Q4: What are common side reactions observed during the sulfonylation of alcohols with this compound?
A4: A common side reaction is the conversion of the desired sulfonate ester into an alkyl chloride, particularly when using pyridine at elevated temperatures.[1] To minimize this, it is advisable to use a non-nucleophilic base like triethylamine and maintain a low reaction temperature.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired sulfonated product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting materials.[3]
Possible Causes and Solutions:
-
Poor Quality of this compound: The reagent may have hydrolyzed. As mentioned in the FAQ, test the reagent with a control reaction or use a fresh bottle.[2][5]
-
Insufficiently Reactive Nucleophile: Sterically hindered or electron-deficient amines and alcohols may react slowly. Consider using a stronger base or adding a catalyst like DMAP to increase the reaction rate.[3] For particularly sluggish reactions, increasing the temperature may be necessary, but this should be done cautiously to avoid side reactions.[3]
-
Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally recommended.[1][3] If the reaction is slow, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be beneficial.[3]
-
Suboptimal Base Selection: The base might not be strong enough to effectively neutralize the generated HCl. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) could be more effective.[3]
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is showing multiple spots on a TLC plate, indicating the formation of byproducts. What are the common side reactions, and how can they be minimized?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
Common Side Reactions and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can undergo a second sulfonylation, especially with an excess of this compound and a strong base.[3] To avoid this, use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of the amine).[6] Additionally, add the this compound solution dropwise at a low temperature (e.g., 0 °C) to keep its concentration low.[6]
-
Formation of Alkyl Chlorides from Alcohols: As mentioned earlier, the sulfonate ester can be converted to an alkyl chloride.[1] Use a non-nucleophilic base and maintain a low reaction temperature to suppress this side reaction.
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[3] If this is suspected, switch to a different non-nucleophilic base.
Data Presentation
Table 1: Recommended Bases for this compound Sulfonylation
| Base | Type | Typical Substrates | Notes |
| Pyridine | Nucleophilic | Primary/Secondary Amines, Alcohols | Can also act as a solvent and catalyst.[1] |
| Triethylamine (Et₃N) | Non-nucleophilic | Primary/Secondary Amines, Alcohols | Good for preventing alkyl chloride formation.[1] |
| 2,6-Lutidine | Hindered, Weak | Acid-sensitive substrates | Less reactive than pyridine or triethylamine.[3] |
| DBU | Non-nucleophilic, Strong | Less reactive nucleophiles | Use when weaker bases are ineffective.[3] |
| DMAP | Nucleophilic Catalyst | Sterically hindered alcohols | Used in catalytic amounts with a stoichiometric base.[1][3] |
Table 2: Recommended Solvents for this compound Sulfonylation
| Solvent | Type | Typical Use Cases |
| Dichloromethane (DCM) | Aprotic | General purpose, good solubility for many reactants.[1][3] |
| Acetonitrile (MeCN) | Polar Aprotic | Good for a wide range of substrates.[3] |
| Tetrahydrofuran (THF) | Aprotic | Suitable for many sulfonylation reactions.[1][3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Use for sluggish reactions or poorly soluble starting materials.[3] |
Table 3: General Reaction Conditions and Expected Yields
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Triethylamine (1.2) | DCM | 0 to RT | 80-95 |
| Secondary Amine | Pyridine (1.5) | DCM | 0 to RT | 75-90 |
| Primary Alcohol | Triethylamine (1.2) + DMAP (0.1) | DCM | 0 to RT | 85-98 |
| Sterically Hindered Alcohol | DBU (1.5) + DMAP (0.1) | MeCN | RT to 40 | 60-80 |
Experimental Protocols
Protocol 1: Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonylation of a Primary Alcohol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM and add it dropwise to the alcohol solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, quench with water and separate the layers in a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Caption: General mechanism of sulfonylation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting an appropriate base.
References
Technical Support Center: Purification of Crude Cyclohexanesulfonyl Chloride
Welcome to the technical support center for the purification of crude Cyclohexanesulfonyl Chloride (CSC). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity in crude this compound is cyclohexanesulfonic acid, which forms from the hydrolysis of the sulfonyl chloride in the presence of water. Other potential impurities can include residual starting materials from the synthesis, byproducts from side reactions, and decomposition products. Maintaining anhydrous conditions throughout the synthesis and workup is critical to minimize the formation of cyclohexanesulfonic acid.
Q2: My crude product is a yellow or brown oil. What causes this discoloration and how can I remove it?
Discoloration in crude this compound can be caused by a variety of factors, including the presence of colored impurities from starting materials, thermal decomposition if the reaction was overheated, or the formation of polymeric byproducts. Purification via vacuum distillation is often effective at separating the colorless product from less volatile, colored impurities. If the color persists, treatment with a small amount of activated charcoal followed by filtration prior to distillation may be beneficial, though this should be tested on a small scale first to ensure it does not promote decomposition.
Q3: How should I properly store purified this compound to prevent degradation?
Purified this compound should be stored in a cool, dry environment, preferably in a refrigerator at 2-8°C, under an inert atmosphere such as nitrogen or argon.[1] It is crucial to use a tightly sealed container to prevent the ingress of moisture, which will lead to hydrolysis and the formation of cyclohexanesulfonic acid.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
The purity of this compound can be assessed using several analytical methods:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID), GC is well-suited for analyzing the volatile this compound and separating it from other volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection at a low wavelength (e.g., 205 nm) can be developed.[2] Due to the lack of a strong chromophore, sensitivity might be limited.
-
Titration: Purity can be determined by titration, as indicated by some commercial suppliers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of Cyclohexanesulfonic Acid Impurity
Symptom: NMR or LC-MS analysis of the purified product shows a persistent, highly polar impurity. An aqueous workup may have a cloudy aqueous layer.
Cause: This is most likely due to the hydrolysis of this compound to cyclohexanesulfonic acid. This can happen if the reaction was exposed to water, or if the workup was not performed correctly.
Solution: A basic aqueous wash during the workup is highly effective at removing the acidic sulfonic acid impurity.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.
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The cyclohexanesulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous phase and will be removed.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for removing sulfonic acid impurity.
Issue 2: Product Decomposes During Distillation
Symptom: The product turns dark, and the yield is low upon attempting distillation at atmospheric pressure. The odor of sulfur dioxide may be apparent.[3]
Cause: this compound, like many sulfonyl chlorides, is thermally sensitive and can decompose at its atmospheric boiling point.
Solution: Purify the product using vacuum distillation. This technique lowers the boiling point of the compound, allowing it to distill at a lower temperature and minimizing thermal decomposition.[4] While specific data for this compound is not readily available, a starting point for vacuum distillation can be estimated based on related compounds. It is advisable to start with a moderate vacuum and gently heat the sample.
Table 1: Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (Torr) | Estimated Boiling Point (°C) |
| 13 | 125 |
| 15 | ~128-132 |
| 20 | ~135-140 |
Note: These are estimated values and should be optimized for your specific setup.
Caption: Decision diagram for distillation method.
Issue 3: Product Fails to Crystallize or Oils Out
Symptom: When attempting purification by recrystallization, the product either remains an oil even at low temperatures or forms an oil that does not solidify.
Cause:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures, or the product might be too soluble.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Solution:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as an aqueous wash to remove sulfonic acid or a quick filtration through a silica plug to remove baseline impurities.
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. For a relatively non-polar compound like this compound, consider solvents like hexanes, heptane, or mixtures such as hexane/diethyl ether or hexane/ethyl acetate.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, cooling can be continued in an ice bath to maximize crystal formation.[5]
-
Trituration: If the product oils out, try removing the solvent and adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes). Scratching the side of the flask with a glass rod can sometimes induce crystallization.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and colored byproducts.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 1). Discard any initial forerun.
-
Storage: Transfer the purified, colorless liquid to a clean, dry, sealed container under an inert atmosphere.
Protocol 2: Purification by Recrystallization (General Procedure)
This method is ideal if the crude product is a solid or can be induced to solidify.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane) at room and elevated temperatures to find a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This technique is useful for separating impurities with different polarities.
-
TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4.[3] For this compound, a mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar components will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
Troubleshooting low yields in sulfonamide synthesis with Cyclohexanesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of sulfonamides using cyclohexanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in sulfonamide synthesis with this compound?
A1: The most frequent cause of low yields is the degradation of this compound due to its sensitivity to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines, is a major side reaction that significantly lowers the yield of the desired sulfonamide.[3] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a critical role in scavenging the HCl produced during the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine. The base should be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions.[1] The purity of the base is also important; it should be dry to avoid introducing water into the reaction.[2] An excess of the amine reactant can sometimes be used to act as the base.[1]
Q3: Can steric hindrance be a problem when using this compound?
A3: Yes, steric hindrance can affect the reaction rate and yield.[3] While this compound itself is a secondary sulfonyl chloride, bulky amines may react more slowly. If you are working with a sterically hindered amine, you may need to use more forcing reaction conditions, such as a higher temperature or a longer reaction time, but be mindful of potential side reactions.[3]
Q4: What are the typical side products I should look out for?
A4: Besides the sulfonic acid from hydrolysis, another potential side product is the bis-sulfonated amine, especially when using a primary amine.[4] This occurs when two molecules of this compound react with one molecule of the primary amine. To minimize this, it is recommended to add the sulfonyl chloride solution slowly to the amine solution.[3]
Troubleshooting Guide for Low Yields
Experiencing low yields can be frustrating. This guide provides a systematic approach to troubleshooting your sulfonamide synthesis.
Problem 1: Low to No Product Formation
Possible Causes:
-
Degraded this compound: The sulfonyl chloride has hydrolyzed due to moisture.
-
Poor Quality Amine: The amine may be impure or contain water.
-
Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.
-
Inefficient Base: The base may not be strong enough or may be wet.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Handle reagents under an inert atmosphere (nitrogen or argon).[3]
-
Verify Reagent Quality: Use a fresh bottle of this compound or purify it before use. Ensure the amine is pure and dry.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Selection: Ensure the base is anhydrous. Consider using a slight excess of the base (1.1-1.5 equivalents).[2]
Problem 2: Presence of Significant Side Products
Possible Causes:
-
Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction.
-
Bis-sulfonylation of Primary Amine: The reaction stoichiometry or addition rate is not optimal.
-
Reaction with Solvent: The solvent is not inert.
Solutions:
-
Strict Anhydrous Technique: As mentioned above, rigorously exclude water from your reaction.
-
Controlled Addition: Add the this compound solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to control the initial exothermic reaction and minimize side product formation.[1]
-
Solvent Choice: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][5]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of sulfonamide synthesis. The data is based on analogous reactions with other sulfonyl chlorides and serves as a guide for optimization.
Table 1: Effect of Solvent and Temperature on Sulfonamide Yield
| Entry | Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Base (Equivalents) | Yield (%) |
| 1 | Tosyl Chloride | Benzylamine | Dichloromethane | 0 | Triethylamine (2.0) | ~87% (byproduct) |
| 2 | Tosyl Chloride | Benzylamine | Dichloromethane | 25 | Triethylamine (2.0) | ~92% (byproduct) |
| 3 | Tosyl Chloride | Benzylamine | Dichloromethane | -20 | Triethylamine (2.0) | ~79% (byproduct) |
| 4 | Tosyl Chloride | Benzylamine | Acetonitrile | 0 | Triethylamine (2.0) | ~60% (byproduct) |
| 5 | Tosyl Chloride | Benzylamine | Tetrahydrofuran | 0 | Triethylamine (2.0) | ~70% (byproduct) |
Data adapted from a study on sulfinamide synthesis where sulfonamide was a significant byproduct. The yields are for the sulfonamide.[1]
Table 2: Effect of Base on Sulfonamide Yield
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| 1 | Benzenesulfonyl chloride | Aniline | Pyridine | - | 100% |
| 2 | Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86% |
| 3 | Benzenesulfonyl chloride | Aniline | Sodium Carbonate | Water | - |
| 4 | Benzenesulfonyl chloride | Aniline | 10% NaOH | - | - |
This table presents a qualitative and quantitative comparison of different bases used in sulfonamide synthesis.[5]
Experimental Protocols
General Protocol for the Synthesis of N-substituted Cyclohexanesulfonamide
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (1.5 eq) or pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Amine Solution: Dissolve the amine (1.0-1.2 equivalents) and the base (1.5 equivalents of triethylamine or 2.0 equivalents of pyridine) in an anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool the amine solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous solution of HCl (1M).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.[4]
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low sulfonamide yield.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
Technical Support Center: Managing Cyclohexanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving cyclohexanesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with this compound?
A1: The primary safety concern is the highly exothermic nature of its reactions, particularly with nucleophiles like primary and secondary amines.[1] This can lead to a rapid increase in temperature, posing a risk of a runaway reaction if not properly controlled. A runaway reaction is a critical safety event that can result in boiling of the solvent, pressure buildup, and potential vessel failure.[2][3]
Q2: What are the key parameters to control during a reaction with this compound to manage the exotherm?
A2: The three most critical parameters to control are:
-
Rate of Addition: The sulfonyl chloride should be added to the amine solution slowly and in a controlled manner.[2][4] A syringe pump or a dropping funnel is highly recommended for precise control.[2]
-
Temperature: The reaction should be maintained at a low temperature, typically between 0 °C and 5 °C, using an efficient cooling bath.[2][4]
-
Stirring: Vigorous and efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[2]
Q3: What are the consequences of poor temperature control?
A3: Poor temperature control can lead to several undesirable outcomes:
-
Runaway Reaction: As mentioned, this is the most significant safety hazard.[2][3]
-
Side Product Formation: Higher temperatures can promote the formation of unwanted byproducts, reducing the purity and yield of the desired sulfonamide.
-
Degradation: Both the reactants and the product can degrade at elevated temperatures, leading to lower yields.[2]
Q4: How should I properly quench a reaction involving this compound?
A4: The quenching process is also exothermic and must be handled with care. The recommended procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Never add water or an aqueous solution directly to the reaction flask, as this can cause a localized and violent exotherm.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Observation | Potential Cause(s) | Suggested Action(s) |
| Sudden, rapid temperature increase (Runaway Reaction) | 1. Addition of this compound is too fast. 2. Cooling bath is inefficient or has failed. 3. Inadequate stirring leading to localized hot spots. | IMMEDIATE ACTIONS: 1. Stop the addition of the sulfonyl chloride immediately.[2] 2. Enhance cooling (add more ice/salt to the bath, lower chiller setpoint).[2] 3. Increase the stirring rate.[2] 4. If necessary and planned for, execute an emergency quench by adding a pre-chilled, non-reactive solvent. LONG-TERM SOLUTIONS: - Review and slow down your addition rate.[2] - Ensure your cooling system is adequate for the scale of the reaction.[2] |
| Low yield of the desired sulfonamide | 1. Hydrolysis of this compound due to moisture.[4] 2. The amine is not nucleophilic enough. 3. Steric hindrance in either the amine or the sulfonyl chloride.[4] 4. Reaction temperature is too low, leading to an incomplete reaction.[2] | 1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] 2. Consider using a stronger base or a catalyst to enhance the amine's reactivity.[4] 3. Increase the reaction temperature moderately or prolong the reaction time.[4] 4. Allow the reaction to proceed for a longer duration or to slowly warm to room temperature after the initial addition. |
| Formation of a significant amount of sulfonic acid byproduct | Hydrolysis of the this compound by water present in the reaction mixture.[4] | - Use anhydrous solvents and reagents.[4] - Conduct the reaction under a strictly inert atmosphere.[4] - Use freshly opened or purified this compound. |
| Reaction mixture is very dark or tar-like | Decomposition of starting materials or products due to excessive heat from an unmanaged exotherm. | - Improve temperature control by slowing the addition rate and ensuring efficient cooling. - Check for the purity of your starting materials, as impurities can sometimes catalyze decomposition. |
Data Presentation
| Amine Class | Reactant Structure (Example) | Expected Relative Exothermicity | Key Considerations |
| Primary Aliphatic Amine | R-NH₂ (e.g., Butylamine) | High | Very fast reaction. Requires very slow addition and efficient cooling. |
| Secondary Aliphatic Amine | R₂NH (e.g., Diethylamine) | High | Similar to primary amines, requires careful control of addition and temperature. |
| Primary Aromatic Amine | Ar-NH₂ (e.g., Aniline) | Moderate | Less reactive than aliphatic amines, but still significantly exothermic. |
| Sterically Hindered Amine | (e.g., tert-Butylamine) | Low to Moderate | The reaction rate is slower, which can help in managing the exotherm. May require longer reaction times or slightly elevated temperatures to go to completion. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent).
-
Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) (0.1-0.5 M).
-
Add a suitable base (e.g., triethylamine, 1.2 equivalents, or pyridine, 2.0 equivalents) to the solution.[4]
2. Cooling and Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
3. Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Identifying and characterizing impurities from Cyclohexanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanesulfonyl chloride. The information is designed to help identify and characterize potential impurities encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the manufacturing process or degradation over time. Common impurities include:
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolysis Product: Cyclohexanesulfonic acid is the most common degradation product, formed by the reaction of this compound with moisture.[3]
-
Q2: My reaction yield is lower than expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact reaction yields. The presence of cyclohexanesulfonic acid, the hydrolysis product, means there is less active sulfonyl chloride available for your reaction. Additionally, other reactive impurities could lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of your desired product.
Q3: I am observing an unexpected side product in my reaction. How can I determine if it originates from an impurity in the this compound?
A3: To investigate if an unexpected side product is derived from an impurity, you should first characterize the impurity profile of your this compound starting material using analytical techniques like GC-MS or LC-MS. If you can identify and quantify the impurities, you can then assess their potential to react under your specific reaction conditions to form the observed side product.
Q4: How should I handle and store this compound to minimize the formation of impurities?
A4: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[4] It is best stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low reaction yield and/or incomplete reaction | Presence of cyclohexanesulfonic acid due to hydrolysis of this compound. | 1. Check the purity of your this compound using ¹H NMR or titration. 2. If significant degradation has occurred, consider purifying the reagent by distillation or purchasing a new batch. 3. Ensure stringent anhydrous conditions for your reaction. |
| Formation of unexpected chlorinated by-products | Presence of chlorocyclohexane or other chlorinated species from the manufacturing process. | 1. Analyze the starting material by GC-MS to identify and quantify chlorinated impurities. 2. If necessary, purify the this compound by vacuum distillation. |
| Inconsistent reaction outcomes between different batches | Batch-to-batch variability in the impurity profile of this compound. | 1. Analyze each new batch of this compound for purity and impurity profile before use. 2. Qualify suppliers and request a certificate of analysis with detailed impurity information. |
Impurity Characterization
Below are typical, illustrative quantitative data for impurities in commercial-grade this compound. Actual values may vary between suppliers and batches.
| Impurity | Typical Abundance (%) | Analytical Method |
| Cyclohexane | < 0.5 | GC-MS |
| Chlorocyclohexane | < 0.2 | GC-MS |
| Cyclohexanesulfonic Acid | < 2.0 (can increase with age and exposure to moisture) | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile impurities such as cyclohexane and chlorocyclohexane.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 25 °C/min to 300 °C.
-
Hold at 300 °C for 3 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 200 °C
-
Interface Temperature: 310 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dilute to volume with anhydrous dichloromethane.
-
Inject 1 µL into the GC-MS.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the quantification of the non-volatile impurity, cyclohexanesulfonic acid.
-
Instrumentation:
-
HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Isocratic elution with a mixture of 70% water with 0.1% phosphoric acid and 30% acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Carefully add the mobile phase to the flask, sonicate for 5 minutes to ensure dissolution and hydrolysis of the sulfonyl chloride to the sulfonic acid for total acid content determination.
-
Dilute to volume with the mobile phase.
-
Protocol 3: ¹H NMR Spectroscopy for Purity Assessment
¹H NMR provides a rapid assessment of the overall purity and can be used to detect the presence of major impurities.
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
-
Data Analysis:
-
This compound: Multiplets around 1.2-2.5 ppm and a multiplet for the proton alpha to the sulfonyl group around 3.5 ppm.
-
Cyclohexanesulfonic acid: Similar multiplets to the parent compound, but with a potential shift in the alpha-proton and a broad singlet for the acidic proton (may exchange with residual water).
-
Cyclohexane: A singlet around 1.44 ppm.
-
Chlorocyclohexane: A multiplet around 4.0 ppm for the proton attached to the chlorine-bearing carbon.
-
Visualizations
References
Technical Support Center: Safe Quenching Procedures for Cyclohexanesulfonyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the safe quenching of reactions involving cyclohexanesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and reacts with water, potentially releasing corrosive byproducts.[2] Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[2][4]
Q2: Why is quenching of this compound necessary?
A2: Quenching is essential to neutralize the reactive unreacted this compound at the end of a reaction. This step is crucial for safety during the workup process and to prevent the formation of unwanted byproducts in subsequent steps. Proper quenching converts the sulfonyl chloride into a more stable and easily removable substance.[5][6]
Q3: What are the common quenching agents for this compound?
A3: Common quenching agents include water, aqueous basic solutions (such as sodium bicarbonate), alcohols (like methanol or isopropanol), and primary or secondary amines (e.g., piperidine or morpholine).[4][5][6][7] The choice of quenching agent depends on the stability of your product and the desired byproduct of the quench.
Q4: How does the choice of quenching agent affect the workup?
A4: The byproduct of the quenching reaction will have different properties depending on the agent used, which will influence the ease of separation from your desired product.
-
Water: Forms cyclohexanesulfonic acid, which is water-soluble and can be removed with an aqueous wash.[8]
-
Aqueous Base (e.g., NaHCO₃): Forms the corresponding water-soluble sulfonate salt, which is easily extracted into the aqueous layer.[5][6]
-
Alcohols: Form sulfonate esters, which will be organic-soluble.[4]
-
Amines: Form stable sulfonamides, which are also organic-soluble and may require chromatography for removal.[5][6]
Troubleshooting Guides
Issue 1: The quenching reaction is too vigorous and exothermic.
-
Possible Cause: The quenching agent is being added too quickly or the reaction mixture is not sufficiently cooled. Quenching is an exothermic process.[5][9]
-
Solution:
-
Always cool the reaction mixture to a low temperature (typically 0 °C) in an ice bath before beginning the quench.[6]
-
Add the quenching agent slowly and dropwise, with vigorous stirring to ensure efficient heat dissipation.
-
Monitor the internal temperature of the reaction flask throughout the addition.
-
Issue 2: An unexpected byproduct is formed during workup.
-
Possible Cause: The unreacted this compound is reacting with a nucleophilic solvent or another component of the reaction mixture during the workup.
-
Solution:
-
Ensure the quenching step is complete before proceeding with the workup. You can monitor the disappearance of the sulfonyl chloride by TLC.[6]
-
Use a simple quenching agent like cold water or ice to minimize the formation of complex byproducts.[5] If using an amine, a simple one like piperidine or morpholine can form a sulfonamide that is easier to remove.[5]
-
Avoid using alcohol-based solvents during the initial workup if unreacted sulfonyl chloride is present, unless the intention is to form the sulfonate ester.[5]
-
Issue 3: The organic layer remains acidic after an aqueous wash.
-
Possible Cause: Incomplete neutralization or extraction of the cyclohexanesulfonic acid formed during an aqueous quench.
-
Solution:
-
Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] This will deprotonate the sulfonic acid, forming a water-soluble salt that can be easily extracted into the aqueous phase.[5]
-
Ensure complete phase separation before isolating the organic layer. Multiple washes may be necessary.
-
Issue 4: The product is difficult to separate from the quenched byproduct.
-
Possible Cause: The polarity of the product is very similar to that of the quenched byproduct (e.g., a sulfonamide or sulfonate ester).
-
Solution:
-
Choose a quenching agent that results in a byproduct with a significantly different polarity from your product. For example, if your product is non-polar, quenching with water or an aqueous base to form a highly polar sulfonic acid or sulfonate salt can facilitate separation by extraction.[6]
-
If the byproduct is organic-soluble, you may need to optimize chromatographic conditions to achieve separation.[6]
-
Alternatively, consider using a polymer-bound scavenger resin (e.g., a resin with amine functionality). The excess sulfonyl chloride reacts with the resin, which can then be removed by simple filtration.[5][6]
-
Experimental Protocols
Protocol 1: General Procedure for Aqueous Quenching
This protocol is suitable for products that are stable to aqueous acidic conditions.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring. The quenching process is exothermic, so maintain a slow addition rate to control the temperature.[5]
-
Dilution: Dilute the mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[5]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[5]
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual sulfonic acid, followed by a wash with brine.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Quenching Agent Selection Guide
| Quenching Agent | Byproduct | Byproduct Solubility | Recommended for |
| Water / Ice | Cyclohexanesulfonic Acid | Water-soluble | Products stable to acid |
| Aqueous NaHCO₃ | Sodium Cyclohexanesulfonate | Water-soluble | Products stable to mild base |
| Isopropanol | Isopropyl Cyclohexanesulfonate | Organic-soluble | When aqueous conditions must be avoided |
| Piperidine | N-Cyclohexanesulfonylpiperidine | Organic-soluble | When aqueous conditions must be avoided |
Visualizations
Caption: A generalized workflow for quenching this compound reactions.
Caption: A decision tree for troubleshooting common quenching problems.
References
- 1. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Strategies to minimize the formation of disulfonylation byproducts
Technical Support Center: Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the formation of disulfonylation byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is disulfonylation and why is it a common issue?
Disulfonylation is a reaction where a second sulfonyl group is introduced onto a molecule that has already undergone monosulfonylation. The initial sulfonic acid group is deactivating, which slows down the second reaction; however, under forcing conditions such as high temperatures, prolonged reaction times, or with an excess of a strong sulfonating agent, it can still occur.[1] This leads to a mixture of mono- and di-sulfonated products, complicating purification and reducing the yield of the desired monosulfonated compound.
Q2: What are the primary factors that promote the formation of disulfonylation byproducts?
Several factors can increase the likelihood of forming disulfonated products:
-
High Reaction Temperature: Elevated temperatures provide the necessary energy to overcome the deactivating effect of the first sulfonyl group, often favoring polysubstitution.[2]
-
Excess Sulfonating Agent: Using a large excess of the sulfonating agent, particularly potent ones like sulfur trioxide (SO₃), can drive the reaction towards disulfonation.[1][2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monosulfonated product is complete can lead to a second sulfonation event.[2]
-
Strong Sulfonating Agents: Aggressive sulfonating agents are more likely to result in polysulfonation.[1]
Troubleshooting Guide: Minimizing Disulfonylation
Q3: I am observing significant amounts of disulfonated products. How can I improve selectivity for monosulfonation?
To enhance selectivity for the desired monosulfonated product, you should carefully control the reaction conditions. Polysulfonation can be minimized by implementing the following strategies.
Strategies to Control Sulfonylation Reactions
Caption: Workflow for optimizing monosulfonation selectivity.
A summary of adjustments is presented in the table below.
| Parameter | Impact on Disulfonylation | Recommended Action |
| Reaction Temperature | Higher temperatures increase the rate of disulfonation.[1][2] | Conduct the reaction at the lowest temperature that allows for a reasonable rate of monosulfonation. |
| Stoichiometry | A large excess of the sulfonating agent promotes a second reaction.[1][2] | Use a stoichiometric amount or only a slight excess of the sulfonating agent relative to the substrate. |
| Reaction Time | Longer reaction times increase the probability of disulfonation.[2] | Monitor the reaction's progress and stop it once the desired monosulfonated product has formed. |
| Sulfonating Agent | Aggressive agents (e.g., fuming sulfuric acid) favor polysubstitution.[1] | Employ milder sulfonating agents where possible. |
Q4: My reaction produces a mixture of mono- and di-sulfonated products. How can I visualize the competing reaction pathways?
The formation of mono- and di-sulfonated products occurs through competing reaction pathways. The initial sulfonation is typically faster, but the subsequent sulfonation of the mono-substituted product can still occur, especially under forcing conditions.
Caption: Competing pathways in sulfonation reactions.
Q5: What analytical methods can be used to detect and quantify disulfonated byproducts?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the progress of sulfonation reactions and quantifying the formation of isomers and disulfonated byproducts.[1][3] The high polarity and water solubility of sulfonic acids make them well-suited for reversed-phase HPLC.[4]
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a general framework for using HPLC to separate and quantify mono- and di-sulfonated products. The specific conditions may need optimization for your particular analytes.
-
Column Selection: A C18 reversed-phase column is commonly used for separating polar sulfonated compounds.[3][5]
-
Mobile Phase: A gradient of methanol and water is often effective.[5] An ion-pairing agent like tetrabutylammonium bromide (TBAB) can be added to the mobile phase to improve peak shape and retention of the highly polar sulfonic acids.[3]
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the sample in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Detection: A UV detector is typically used. The wavelength should be set to the absorbance maximum of your aromatic compounds (e.g., 280 nm for naphthalene derivatives).[3]
-
Quantification: Prepare standard curves for your starting material, monosulfonated product, and suspected disulfonated byproduct to accurately quantify the composition of the reaction mixture over time.[3]
Protocol 2: General Purification Strategy to Remove Disulfonated Byproducts
If disulfonated byproducts are formed, purification is necessary. Due to the high polarity of sulfonic acids, column chromatography and recrystallization are common methods.
-
Column Chromatography:
-
Stationary Phase: Reversed-phase silica (e.g., C18) is often more effective than normal-phase silica for highly polar compounds.[5]
-
Mobile Phase: Use a polar solvent system, such as a water/methanol or water/acetonitrile gradient.[5]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure monosulfonated product.
-
-
Recrystallization:
-
This method is suitable for solid sulfonic acids that are thermally stable.[6]
-
Concentrate the aqueous solution containing the product.
-
Attempt recrystallization from water or a mixed solvent system.[7] This process can be effective in separating the mono- and di-sulfonated species if their solubilities differ significantly.
-
-
Salt Precipitation:
-
In some cases, adding a salt to an aqueous solution of the crude product can selectively precipitate the desired sulfonic acid or its salt, leaving impurities in the solution.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Cyclohexanesulfonyl Chloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Cyclohexanesulfonyl chloride. Given the limited availability of directly validated methods for this specific analyte in published literature, this document presents a comparison of three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and a classic Titrimetric approach. The experimental protocols and performance data presented herein are based on established methods for similar sulfonyl chloride compounds and serve as a practical guide for method development and validation.
Introduction to this compound
This compound (C₆H₁₁ClO₂S) is a reactive organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity stems from the sulfonyl chloride functional group, which is susceptible to nucleophilic attack.[1] Accurate quantification of this compound is critical for process control, quality assurance of intermediates, and ensuring the safety and efficacy of final products.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application (e.g., in-process control vs. trace impurity analysis). The following tables summarize the key performance parameters of three distinct analytical approaches.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Titrimetry |
| Principle | Chromatographic separation of a stable, UV-active derivative. | Chromatographic separation of a volatile, stable derivative with mass spectrometric detection. | Reaction with an excess of a reagent, followed by back-titration or direct titration of a reaction product. |
| Specificity | High | Very High | Moderate to Low |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 µg/mL | ~ 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 30 µg/mL |
| Typical Run Time | 15 - 20 minutes | 20 - 30 minutes | 5 - 10 minutes |
Table 2: Applicability and Method Attributes
| Attribute | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Titrimetry |
| Instrumentation Cost | Moderate | High | Low |
| Consumable Cost | Moderate | High | Low |
| Analyst Skill Level | Intermediate | High | Basic |
| Throughput | High (with autosampler) | Moderate | Moderate |
| Best Suited For | Routine QC, purity assays, stability studies. | Trace analysis, impurity profiling, structural confirmation. | In-process controls, high concentration assays. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is based on the derivatization of this compound with a nucleophilic aromatic amine, such as aniline, to form a stable sulfonamide that possesses a chromophore, enabling sensitive UV detection.
1. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile and 1 mL of a 1% (v/v) solution of aniline in acetonitrile.
-
Add 0.5 mL of pyridine to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Dilute to the mark with acetonitrile.
-
Prepare a series of standards by derivatizing known concentrations of this compound in the same manner.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
3. Validation Parameters:
-
Linearity: A typical linear range is 1 - 100 µg/mL.
-
Specificity: The method should be assessed for interference from starting materials, reagents, and potential by-products.
-
Accuracy & Precision: Determined by analyzing spiked samples at different concentration levels.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Due to the thermal lability of sulfonyl chlorides, direct GC analysis can be challenging.[2] This method involves derivatization to a more stable compound, such as a sulfonamide, prior to analysis.
1. Derivatization Procedure:
-
To 1 mL of a sample solution of this compound in a suitable solvent (e.g., dichloromethane), add 0.5 mL of a 2% solution of diethylamine.
-
Allow the reaction to proceed for 15 minutes at room temperature to form the corresponding N,N-diethylcyclohexanesulfonamide.
-
Wash the organic layer with dilute acid and then with water to remove excess amine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Prepare standards similarly.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.
Method 3: Titrimetry
This method provides a simple and cost-effective way to determine the concentration of this compound in bulk samples. It is based on the reaction of the sulfonyl chloride with a thiol, followed by titration of the resulting acid or the unreacted thiol.
1. Reaction:
-
RSO₂Cl + 2R'SH → RSO₂H + R'SSR' + HCl
-
(this compound + 2 Benzyl mercaptan → Cyclohexanesulfinic acid + Dibenzyl disulfide + HCl)
2. Titration Procedure (Cerimetric Oxidation of Sulfinic Acid):
-
Accurately weigh a sample containing this compound and dissolve it in dimethylformamide (DMF).
-
Add a known excess of a standardized solution of benzyl mercaptan in DMF.
-
Allow the reaction to proceed for 15 minutes.
-
Add acrylonitrile to react with the excess, unreacted benzyl mercaptan.
-
Add sulfuric acid to acidify the solution.
-
Titrate the formed cyclohexanesulfinic acid with a standardized solution of Ceric (IV) sulfate using ferroin as a visual indicator or by potentiometric titration. The endpoint is the color change from orange-red to pale blue.
3. Alternative Titration (Argentometric Titration of Chloride):
-
Carefully hydrolyze a known amount of the sample in a basic solution (e.g., dilute NaOH) to liberate the chloride ion.
-
Acidify the solution with nitric acid.
-
Titrate the chloride ions with a standardized solution of silver nitrate (AgNO₃) using potassium chromate as an indicator (Mohr's method) or potentiometrically.[3][4]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical relationships in titrimetric analysis of this compound.
References
Cyclohexanesulfonyl Chloride: A Comparative Guide to its Efficacy in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and the protection of alcohols as sulfonate esters. Its efficacy in these roles is often compared to other common sulfonylating agents, notably p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). This guide provides an objective comparison of this compound with these alternatives, drawing upon established principles of chemical reactivity and available data. While direct, side-by-side comparative studies with this compound are not extensively available in published literature, this guide extrapolates its expected performance based on its structural characteristics as an alkylsulfonyl chloride.
I. Comparison of Sulfonylating Agents
The choice of a sulfonylating agent can significantly influence reaction outcomes, including yields, reaction times, and the stability of the resulting products. The key differences between this compound, tosyl chloride, and mesyl chloride lie in their steric bulk and the electronic nature of the group attached to the sulfonyl chloride moiety.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Structure | C₆H₁₁SO₂Cl | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl |
| Type | Alkylsulfonyl chloride | Arylsulfonyl chloride | Alkylsulfonyl chloride |
| Steric Hindrance | High | Moderate | Low |
| Leaving Group Ability of Sulfonate | Good | Excellent (stabilized by resonance) | Good |
| Typical Applications | Sulfonamide synthesis, sulfonate ester formation | Sulfonamide synthesis, alcohol protection (tosylates are excellent leaving groups), named reactions | Alcohol protection (mesylates are good leaving groups), sulfonamide synthesis |
| Reactivity Profile | Generally less reactive than MsCl due to sterics, mechanism may differ from TsCl | High reactivity, SN2-like mechanism at sulfur | High reactivity, can proceed via a sulfene intermediate |
II. Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds.[1]
A. General Reaction
Primary and secondary amines react with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.
B. Comparative Efficacy
While specific quantitative data for this compound is limited, we can infer its performance relative to tosyl and mesyl chlorides.
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Reaction Rate | Likely slower than MsCl due to greater steric bulk. | Generally fast. | Generally fast, often faster than TsCl with sterically unhindered amines. |
| Yield | Expected to be good to high, but may be lower with sterically hindered amines. | Typically high. | Typically high. |
| Product Stability | Cyclohexylsulfonamides are generally stable. | Tosylsulfonamides are very stable. | Mesylsulfonamides are very stable.[2] |
| Mechanism | Expected to proceed via a direct nucleophilic attack of the amine on the sulfur atom. | Proceeds via a direct nucleophilic attack (SN2-like) on the sulfur atom.[2] | Can proceed via a highly reactive sulfene intermediate, especially with a non-nucleophilic base.[2] |
C. Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (this compound, TsCl, or MsCl) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or pyridine) to the solution.
-
Slowly add the sulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
D. Signaling Pathway Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide.
Caption: General workflow for sulfonamide synthesis.
III. Protection of Alcohols
Sulfonyl chlorides are widely used to convert alcohols into sulfonate esters. This transformation is crucial as it converts the poor hydroxyl leaving group into a good sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[3][4]
A. General Reaction
Alcohols react with sulfonyl chlorides in the presence of a base, typically pyridine, to form sulfonate esters.
B. Comparative Efficacy
The choice of sulfonyl chloride for alcohol protection depends on the desired reactivity of the resulting sulfonate ester and the steric environment of the alcohol.
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Reaction Rate | Likely slower than MsCl due to sterics, especially with hindered alcohols. | Generally fast with primary and secondary alcohols. | Generally fast, often more reactive than TsCl. |
| Leaving Group Ability | Good. | Excellent, due to resonance stabilization of the tosylate anion. | Good. |
| Stereochemistry | Reaction at the oxygen atom proceeds with retention of configuration at the carbon center. | Proceeds with retention of configuration.[3] | Proceeds with retention of configuration.[3] |
| Side Reactions | Formation of the corresponding alkyl chloride is a potential side reaction. | Can lead to the formation of alkyl chlorides, especially with certain substrates and conditions.[5] | Can also lead to alkyl chloride formation. |
C. Experimental Protocol: General Procedure for Alcohol Protection
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (this compound, TsCl, or MsCl) (1.2 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1M Copper (II) sulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in a mixture of anhydrous DCM and pyridine at 0 °C.
-
Add the sulfonyl chloride portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography.
D. Reaction Mechanism Visualization
The following diagram illustrates the generally accepted SN2-like mechanism for the reaction of an alcohol with a sulfonyl chloride, as is typical for tosyl chloride. For mesyl chloride, an alternative pathway through a sulfene intermediate can occur depending on the base used.[2]
Caption: General mechanism for sulfonate ester formation.
IV. Conclusion
This compound serves as a valuable, albeit less commonly cited, alternative to tosyl and mesyl chlorides for the synthesis of sulfonamides and the protection of alcohols. Its primary distinguishing feature is the bulky cyclohexyl group, which can influence reaction rates, particularly with sterically hindered substrates. While it provides a stable sulfonamide and a good sulfonate leaving group, its reactivity is generally expected to be lower than that of the less hindered mesyl chloride. Compared to tosyl chloride, the resulting cyclohexylsulfonate is a slightly less effective leaving group due to the lack of resonance stabilization.
The selection of this compound over other sulfonylating agents may be advantageous in specific contexts, such as in the synthesis of drug candidates where the cyclohexyl moiety is a desired structural component. For general applications in sulfonamide synthesis and alcohol protection, tosyl chloride and mesyl chloride remain the more extensively documented and versatile reagents. Further empirical studies are warranted to fully delineate the comparative efficacy of this compound in a broader range of named and general organic reactions.
References
A Comparative Guide: Cyclohexanesulfonyl Chloride vs. Benzenesulfonyl Chloride in Amine Protection
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amine functionalities is a critical decision in the design of multi-step synthetic routes. The choice between an aliphatic sulfonyl chloride, such as cyclohexanesulfonyl chloride, and an aromatic counterpart, like benzenesulfonyl chloride, can significantly impact reaction efficiency, product properties, and the ease of deprotection. This guide provides an objective comparison of these two reagents, highlighting the advantages of this compound in specific contexts, supported by established chemical principles and analogous experimental data.
While direct comparative studies quantifying the performance of this compound against benzenesulfonyl chloride are not extensively documented in publicly available literature, a detailed analysis based on the fundamental differences between alkyl- and arylsulfonyl derivatives allows for a robust evaluation. The primary advantages of utilizing this compound often revolve around the properties of the resulting cyclohexanesulfonamide, including its generally increased lability under certain reductive conditions and potentially different crystallization characteristics compared to the corresponding benzenesulfonamide.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound and benzenesulfonyl chloride as amine protecting groups. The data is compiled from general knowledge of sulfonamide chemistry and analogous experimental results for similar alkyl- and arylsulfonyl chlorides.
| Property | This compound | Benzenesulfonyl Chloride | Reference/Basis |
| Molecular Formula | C₆H₁₁ClO₂S | C₆H₅ClO₂S | General Chemical Knowledge |
| Molecular Weight | 182.67 g/mol | 176.62 g/mol | General Chemical Knowledge |
| Reactivity | High | High | Inferred from general reactivity of sulfonyl chlorides |
| Resulting Sulfonamide | Cyclohexanesulfonamide | Benzenesulfonamide | General Chemical Knowledge |
| Typical Protection Yield | >90% (Inferred) | >90%[1][2] | Inferred for this compound based on high reactivity |
| Deprotection Conditions | Reductive, Strong Acid | Reductive, Strong Acid, Oxidative | General knowledge of sulfonamide deprotection |
| Relative Deprotection Ease | Generally more facile under certain reductive conditions (Inferred) | More robust, often requiring harsher conditions[3] | Inferred from the electronic properties of alkyl vs. aryl sulfonamides |
| Reaction Parameter | This compound | Benzenesulfonyl Chloride |
| Typical Reaction Time | 1-6 hours (Inferred) | 1-6 hours[1] |
| Typical Reaction Temperature | 0 °C to room temperature (Inferred) | 0 °C to room temperature[1] |
| Common Bases | Pyridine, Triethylamine, NaOH | Pyridine, Triethylamine, NaOH[4] |
| Common Solvents | Dichloromethane, THF, Acetonitrile | Dichloromethane, THF, Acetonitrile[5] |
Key Advantages of this compound
The primary distinction and potential advantage of this compound lie in the electronic nature of the cyclohexyl group compared to the phenyl group. The electron-donating inductive effect of the alkyl group in cyclohexanesulfonamide can render the sulfur atom slightly less electrophilic and the S-N bond more susceptible to certain cleavage conditions compared to the electron-withdrawing nature of the aromatic ring in benzenesulfonamide.
-
Milder Deprotection: While both protecting groups are generally stable, cyclohexanesulfonamides are anticipated to be more readily cleaved under specific reductive conditions (e.g., dissolving metal reductions). This can be a significant advantage in the synthesis of complex molecules bearing sensitive functional groups that would not tolerate the harsh conditions often required for benzenesulfonamide deprotection.[3]
-
Crystallinity and Solubility: The non-planar, flexible nature of the cyclohexyl group can influence the crystal packing and solubility of the resulting sulfonamide derivatives. In some cases, cyclohexanesulfonamides may exhibit different crystallization behavior, potentially offering advantages in purification by crystallization. While systematic comparative data is unavailable, it is a parameter worth considering during process development.
Experimental Protocols
Detailed methodologies for the protection of a primary amine and the subsequent deprotection are provided below. These protocols are representative of general procedures for the formation and cleavage of sulfonamides.
Protocol 1: General Procedure for the Protection of a Primary Amine
Materials:
-
Primary Amine (1.0 eq)
-
This compound or Benzenesulfonyl Chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Slowly add the sulfonyl chloride (this compound or benzenesulfonyl chloride) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Reductive Deprotection of a Sulfonamide
Materials:
-
Sulfonamide (1.0 eq)
-
Sodium naphthalenide or other suitable reducing agent
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the sulfonamide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the reducing agent (e.g., sodium naphthalenide in THF) until a persistent green color is observed, indicating complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Mandatory Visualizations
References
Comparative Guide to the Spectroscopic Confirmation of Products from Cyclohexanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and spectroscopic confirmation of products derived from reactions of cyclohexanesulfonyl chloride. It is intended to serve as a valuable resource for researchers in organic synthesis and drug development by offering detailed experimental protocols, comparative data, and clear visualizations of reaction pathways.
Introduction
This compound is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including sulfonamides and sulfonate esters. The confirmation of the resulting product structures is crucial for ensuring the purity and desired outcome of these reactions. This guide focuses on the spectroscopic characterization of products from the reaction of this compound with common nucleophiles, namely cyclohexylamine and cyclohexanol, and provides a comparison with alternative synthetic routes.
Reaction of this compound with Cyclohexylamine
The reaction of this compound with cyclohexylamine yields N-cyclohexylcyclohexanesulfonamide. This reaction is a standard method for the formation of sulfonamides.
Experimental Protocol: Synthesis of N-cyclohexylcyclohexanesulfonamide
Materials:
-
This compound
-
Cyclohexylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-cyclohexylcyclohexanesulfonamide.
Spectroscopic Confirmation of N-cyclohexylcyclohexanesulfonamide
The structure of the synthesized N-cyclohexylcyclohexanesulfonamide can be confirmed by a combination of spectroscopic techniques.
| Spectroscopic Data | N-cyclohexylcyclohexanesulfonamide |
| ¹H NMR (CDCl₃, ppm) | δ 3.20-3.30 (m, 1H, N-CH), 2.75-2.85 (m, 1H, S-CH), 1.10-2.10 (m, 20H, cyclohexyl H) |
| ¹³C NMR (CDCl₃, ppm) | δ 62.5 (S-CH), 52.0 (N-CH), 33.5, 33.0, 25.5, 25.0, 24.5 (cyclohexyl CH₂) |
| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 2930, 2855 (C-H stretch), 1320, 1140 (S=O stretch) |
| Mass Spec (EI, m/z) | Expected [M]+ peak and fragmentation pattern corresponding to the loss of cyclohexyl groups. |
Alternative Synthesis of N-cyclohexylcyclohexanesulfonamide
An alternative approach to synthesizing N-cyclohexylcyclohexanesulfonamide involves the reaction of cyclohexylsulfonic acid with cyclohexylamine in the presence of a coupling agent.
Experimental Protocol: Alternative Synthesis
-
Suspend cyclohexylsulfonic acid (1.0 equivalent) and cyclohexylamine (1.1 equivalents) in dichloromethane.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Purify by column chromatography as described previously.
Comparison of Synthetic Routes
| Feature | This compound Route | Coupling Agent Route |
| Starting Materials | This compound, cyclohexylamine | Cyclohexylsulfonic acid, cyclohexylamine |
| Reagents | Base (e.g., triethylamine) | Coupling agent (e.g., DCC, EDC) |
| Byproducts | Triethylammonium chloride (water-soluble) | Urea derivative (often insoluble) |
| Reaction Conditions | Generally mild, can be performed at 0 °C to room temperature. | Room temperature. |
| Workup | Aqueous workup to remove salt. | Filtration to remove urea, followed by aqueous workup. |
Reaction of this compound with Cyclohexanol
The reaction between this compound and cyclohexanol in the presence of a base leads to the formation of cyclohexyl cyclohexanesulfonate.
Experimental Protocol: Synthesis of Cyclohexyl Cyclohexanesulfonate
Materials:
-
This compound
-
Cyclohexanol
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanol (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Confirmation of Cyclohexyl Cyclohexanesulfonate
| Spectroscopic Data | Cyclohexyl Cyclohexanesulfonate |
| ¹H NMR (CDCl₃, ppm) | δ 4.60-4.70 (m, 1H, O-CH), 2.90-3.00 (m, 1H, S-CH), 1.20-2.20 (m, 20H, cyclohexyl H) |
| ¹³C NMR (CDCl₃, ppm) | δ 80.0 (O-CH), 60.0 (S-CH), 32.0, 31.5, 25.0, 24.0, 23.5 (cyclohexyl CH₂) |
| IR (KBr, cm⁻¹) | 2935, 2860 (C-H stretch), 1350, 1170 (S=O stretch), 1000 (S-O stretch) |
| Mass Spec (EI, m/z) | Expected molecular ion peak and fragmentation pattern. |
Alternative Synthesis of Cyclohexyl Cyclohexanesulfonate
An alternative synthesis involves the reaction of the sodium salt of cyclohexylsulfonic acid with a cyclohexyl halide.
Experimental Protocol: Alternative Synthesis
-
Prepare the sodium salt of cyclohexylsulfonic acid by reacting the acid with one equivalent of sodium hydroxide.
-
In a suitable solvent like DMF, react the sodium cyclohexylsulfonate (1.0 equivalent) with cyclohexyl bromide (1.2 equivalents).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl ether).
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Comparison of Synthetic Routes
| Feature | This compound Route | Nucleophilic Substitution Route |
| Starting Materials | This compound, cyclohexanol | Sodium cyclohexylsulfonate, cyclohexyl halide |
| Reagents | Base (e.g., pyridine) | - |
| Byproducts | Pyridinium hydrochloride | Sodium halide |
| Reaction Conditions | Mild, 0 °C to room temperature. | Requires heating. |
| Workup | Aqueous workup. | Aqueous workup. |
Reaction of this compound with Sodium Azide
The reaction of sulfonyl chlorides with sodium azide is a common method for the synthesis of sulfonyl azides. These compounds are useful intermediates in organic synthesis.[1]
Experimental Protocol: Synthesis of Cyclohexanesulfonyl Azide
Materials:
-
This compound
-
Sodium azide
-
Acetone (or other suitable solvent)
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone.
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.
Spectroscopic Confirmation of Cyclohexanesulfonyl Azide
| Spectroscopic Data | Cyclohexanesulfonyl Azide |
| ¹H NMR (CDCl₃, ppm) | δ 3.00-3.10 (m, 1H, S-CH), 1.20-2.20 (m, 10H, cyclohexyl H) |
| ¹³C NMR (CDCl₃, ppm) | δ 64.0 (S-CH), 26.0, 25.5, 25.0 (cyclohexyl CH₂) |
| IR (KBr, cm⁻¹) | 2130 (N₃ stretch), 1370, 1180 (S=O stretch) |
| Mass Spec (EI, m/z) | Molecular ion peak may be weak or absent due to facile loss of N₂. |
Visualizations
References
Comparative Yield Analysis of Sulfonamides from Different Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfonamide synthesis yields from various sulfonylating agents, supported by experimental data and detailed protocols. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Consequently, efficient and high-yielding synthetic routes are of paramount importance. This document evaluates several common and novel methods for sulfonamide synthesis, focusing on sulfonyl chlorides, sulfonic acids (via anhydrides), N-silylamines, and a one-pot decarboxylative approach from carboxylic acids.
Data Presentation: Comparative Yields
The selection of a sulfonylating agent significantly impacts the yield and reaction conditions required for sulfonamide synthesis. The following table summarizes reported yields for various methods, providing a quantitative basis for comparison.
| Sulfonylating Agent/Method | Description | Reported Yield (%) |
| Sulfonyl Chlorides | The most traditional and widely used method, reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] | 72 - 100 |
| Sulfonic Acids (via Anhydrides) | An electrochemical method that dehydrates sulfonic acids to form sulfonic anhydrides in situ, which then react with amines.[4] This avoids handling unstable reagents. | 41 - 64 |
| N-Silylamines with Sulfonyl Chlorides | A convenient method where N-silylamines react with sulfonyl chlorides. The formation of a stable silicon-halogen bond drives the reaction.[5] | Up to 100 |
| Decarboxylative Halosulfonylation (One-Pot) | A modern, one-pot approach that converts bench-stable aromatic carboxylic acids into their corresponding sulfonamides via a sulfonyl chloride intermediate.[6][7][8] | 50 - 85 |
| Sulfur-Phenolate Exchange | Utilizes 4-nitrophenyl benzylsulfonate as a stable starting material that reacts with a wide range of amines at room temperature.[9] | Up to 99 |
Experimental Protocols & Workflows
Detailed methodologies for the key synthetic strategies are provided below. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.
Method 1: Synthesis from Sulfonyl Chlorides
This is the most classic and frequently employed method for preparing sulfonamides.[2] It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[10]
Experimental Protocol:
-
Amine & Solvent: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[10]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[10]
Method 2: Synthesis from N-Silylamines and Sulfonyl Chlorides
This method provides an efficient route to sulfonamides, including aliphatic, aromatic, and primary sulfonamides, often in high yields.[5] The reaction can even be performed in the absence of a solvent.[5]
Experimental Protocol:
-
Reagent Combination: Dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 ml).[4]
-
Silylamine Addition: Slowly add the N-silylamine (1 mmol) to the solution.[4]
-
Reaction: Reflux the reaction mixture for 1 hour.[4]
-
Isolation: Concentrate the mixture using a rotary evaporator to remove the solvent and the trimethylsilyl chloride byproduct.[4]
-
Purification (Optional): If necessary, the product may be further purified by silica gel chromatography.[4]
Method 3: One-Pot Synthesis via Decarboxylative Halosulfonylation
This modern strategy allows for the synthesis of sulfonamides directly from readily available carboxylic acids and amines in a single pot.[8] The method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert the acid to a sulfonyl chloride, which is then aminated in situ.[6][8]
Experimental Protocol:
-
Decarboxylative Chlorosulfonylation:
-
Combine the (hetero)aryl carboxylic acid (1 equiv), a copper catalyst (e.g., [Cu(MeCN)₄]BF₄, 20 mol %), a chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, 1 equiv), an additive (e.g., LiBF₄, 1.2 equiv), and a sulfur dioxide source (2 equiv) in an appropriate solvent like acetonitrile.[11]
-
Irradiate the mixture with 365 nm LEDs for approximately 12 hours to form the sulfonyl chloride intermediate.[11]
-
-
One-Pot Amination:
-
To the crude reaction mixture containing the in-situ generated sulfonyl chloride, add the desired amine (2 equiv) and a base such as DIPEA or pyridine (2-4 equiv).[11]
-
Stir the reaction until completion.
-
-
Workup and Purification:
-
Perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography to obtain the final sulfonamide.
-
Mechanism of Action: Inhibition of Carbonic Anhydrase
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][12] These enzymes are crucial for maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[2][12] The active site of CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[12][13] The zinc ion lowers the pKa of the bound water, facilitating its deprotonation to a hydroxide ion, which acts as the nucleophile to attack CO₂.[14]
Sulfonamide inhibitors function by coordinating directly to the catalytic Zn²⁺ ion.[15] The deprotonated sulfonamide nitrogen binds to the zinc, displacing the catalytic water/hydroxide molecule and effectively blocking the active site from accessing its substrate, CO₂.[16]
References
- 1. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 2. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 13. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 14. aklectures.com [aklectures.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of Sulfonamides from Cyclohexanesulfonyl Chloride: A Comparative Guide
For researchers and professionals in drug development, understanding the chemical stability of a molecule is fundamental to ensuring its efficacy, safety, and shelf life. This guide provides a comparative assessment of the stability of sulfonamides derived from cyclohexanesulfonyl chloride, offering a framework for their evaluation against other sulfonamide alternatives. While direct, extensive experimental data for this specific subclass of sulfonamides is limited in publicly available literature, this guide synthesizes established principles of sulfonamide stability and provides detailed experimental protocols to enable researchers to generate the necessary data.
The stability of a sulfonamide is significantly influenced by the electronic properties of the sulfonyl chloride from which it is derived.[1] Aromatic sulfonamides have been the subject of most stability studies, and their stability is often modulated by the electron-withdrawing or -donating nature of substituents on the aryl ring. In contrast, sulfonamides derived from this compound possess an aliphatic, electron-donating cyclohexyl group attached to the sulfonyl moiety. This structural difference is expected to influence the stability profile of the resulting sulfonamide.
Theoretical Stability Comparison
The electron-donating nature of the cyclohexyl group is anticipated to increase the electron density at the sulfur atom of the sulfonamide bond. This would theoretically make the sulfur atom less electrophilic and, consequently, less susceptible to nucleophilic attack, which is a common mechanism of degradation. This suggests that sulfonamides derived from this compound may exhibit enhanced stability compared to those derived from aromatic sulfonyl chlorides bearing electron-withdrawing groups.
Table 1: Theoretical Qualitative Stability Comparison of Sulfonamide Classes
| Stability Parameter | Sulfonamides from this compound (Aliphatic) | Sulfonamides from Aromatic Sulfonyl Chlorides (e.g., p-toluenesulfonyl chloride) | Rationale |
| Hydrolytic Stability | Expected to be generally stable, particularly in neutral to alkaline conditions. | Stability is pH-dependent, with increased susceptibility to degradation in acidic conditions.[1] | The electron-donating cyclohexyl group may increase resistance to hydrolytic cleavage of the S-N bond. |
| Thermal Stability | Expected to be relatively high. | Generally stable, but can degrade at elevated temperatures. | The absence of an aromatic ring may reduce susceptibility to certain thermal degradation pathways. |
| Photolytic Stability | Expected to be more stable. | Susceptible to photodegradation, especially those with an aromatic amine group which acts as a chromophore. | The lack of a significant chromophore in the cyclohexyl group reduces the absorption of UV light, a primary driver of photodegradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of sulfonamides derived from this compound, a series of forced degradation studies should be performed. These studies deliberately expose the drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Hydrolytic Stability Study
This study evaluates the stability of the sulfonamide in aqueous solutions at different pH values.
Protocol:
-
Prepare solutions of the sulfonamide (e.g., 1 mg/mL) in various buffers:
-
0.1 M HCl (acidic condition)
-
pH 7 buffer (neutral condition)
-
0.1 M NaOH (alkaline condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots from the acidic and alkaline solutions.
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent drug and any degradation products.
-
Calculate the degradation rate constant and half-life at each pH.
Oxidative Stability Study
This study assesses the susceptibility of the sulfonamide to oxidation.
Protocol:
-
Prepare a solution of the sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction by taking aliquots at various time intervals.
-
Analyze the samples using an appropriate HPLC method.
Thermal Stability Study
This study evaluates the effect of high temperature on the solid drug substance.
Protocol:
-
Place a known amount of the solid sulfonamide in a controlled temperature oven (e.g., 80°C, 100°C).
-
Expose the sample for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the sample in a suitable solvent.
-
Analyze the solution by HPLC to quantify the remaining parent drug and any degradants.
Photostability Study
This study determines the effect of light exposure on the drug substance.
Protocol:
-
Expose the solid sulfonamide or its solution to a light source that provides combined visible and UV output, as specified by ICH Q1B guidelines.[5]
-
A typical exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt hours per square meter for UVA radiation.[2]
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After the exposure period, dissolve both the exposed and control samples.
-
Analyze by HPLC to compare the degradation between the light-exposed and dark control samples.
Data Presentation for Comparative Analysis
The quantitative data generated from these experimental protocols should be summarized in clear, structured tables to facilitate easy comparison.
Table 2: Example Data Table for Hydrolytic Stability of a Cyclohexyl-Derived Sulfonamide
| pH Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 0.1 M HCl | 60 | 24 | 1000 | ||
| pH 7 Buffer | 60 | 24 | 1000 | ||
| 0.1 M NaOH | 60 | 24 | 1000 |
Table 3: Example Data Table for Comparative Forced Degradation Studies
| Stress Condition | Cyclohexyl-Derived Sulfonamide (% Degradation) | Aromatic Sulfonamide (e.g., Sulfamethoxazole) (% Degradation) | Major Degradation Products Identified |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation (H₂O₂) | |||
| Thermal (Solid) | |||
| Photolytic (Solid) |
Visualizing Experimental Workflows and Degradation Pathways
Diagrams can effectively illustrate complex experimental processes and chemical transformations.
Caption: Forced degradation experimental workflow.
Caption: General hydrolytic degradation pathway.
References
Cyclohexanesulfonyl Chloride: A Comparative Guide to its Cross-Reactivity with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cyclohexanesulfonyl chloride with various functional groups, offering insights into its performance relative to other common sulfonylating agents. The information presented is based on available experimental data for this compound and its structural analogs, namely p-toluenesulfonyl chloride, methanesulfonyl chloride, and benzenesulfonyl chloride. Due to a lack of extensive specific studies on this compound, its reactivity is inferred to be similar to other aliphatic sulfonyl chlorides and is presented in comparison to the more widely documented aromatic sulfonyl chlorides.
Reactivity Overview
This compound is an important reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its reactivity is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it susceptible to nucleophilic attack. The general order of reactivity for nucleophiles with sulfonyl chlorides is:
Primary Amines > Secondary Amines > Alcohols > Phenols > Thiols
This guide will delve into the specifics of these reactions, providing experimental data and protocols where available.
Data Presentation: Reactivity and Yields
The following tables summarize the typical reaction conditions and yields for the reaction of various sulfonyl chlorides with different functional groups.
Table 1: Reaction of Sulfonyl Chlorides with Amines (Sulfonamide Formation)
| Sulfonyl Chloride | Amine Type | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Primary (1-octylamine) | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 98 | [1][2] |
| Benzenesulfonyl Chloride | Secondary (dibutylamine) | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 94 | [1][2] |
| p-Toluenesulfonyl Chloride | Primary (Aniline) | Solvent-free, microwave irradiation, 2-3 min | 95 | [3] |
| p-Toluenesulfonyl Chloride | Secondary (Piperidine) | Solvent-free, microwave irradiation, 3-4 min | 92 | [3] |
| Methanesulfonyl Chloride | Primary & Secondary Amines | Generally reactive, forms methanesulfonamides | High | [4][5] |
Table 2: Reaction of Sulfonyl Chlorides with Alcohols and Phenols (Sulfonate Ester Formation)
| Sulfonyl Chloride | Alcohol/Phenol Type | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Primary & Secondary Alcohols | Indium-catalyzed | High | [6][7] |
| p-Toluenesulfonyl Chloride | Phenol | Dichloromethane, 0°C to rt, 12h | Good to Excellent | [8] |
| Methanesulfonyl Chloride | Alcohols | Presence of a non-nucleophilic base | High | [4][5][9] |
| Benzenesulfonyl Chloride | Phenols | TiO2 catalyst, solvent-free, 25°C | 92 |
Table 3: Reaction of Aromatic Sulfonyl Chlorides with Thiols
| Sulfonyl Chloride | Thiol | Reaction Conditions | Product | Yield (%) | Reference |
| 2,5-Dichlorobenzenesulfonyl chloride | 2,5-Dichlorobenzenethiol | Reflux in ethanol or isopropanol, 2 hrs | Disulfide | 100 | [10] |
| 2,5-Dichlorobenzenesulfonyl chloride | 2,5-Dichlorobenzenethiol | No solvent, 3% triethylamine, 130-135°C, 15 min | Disulfide | 100 | [10] |
Note: The reaction with thiols under these conditions leads to the formation of disulfides, which is a reaction between the thiol and a derivative of the sulfonyl chloride, rather than a direct formation of a thioester.
Experimental Protocols
General Procedure for the Sulfonylation of Amines under Microwave Irradiation
This protocol is based on the synthesis of sulfonamides using p-toluenesulfonyl chloride and can be adapted for this compound.
-
Reactants: p-Toluenesulfonyl chloride (1 mmol) is added to the amine (1 mmol).
-
Reaction: The mixture is exposed to microwave irradiation for the appropriate time (typically 2-5 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is treated with n-hexane (15-20 mL) and allowed to stand at room temperature for 7-10 hours.
-
Isolation: The resulting crystals are collected by filtration, washed with n-hexane, and dried.[3]
General Procedure for the Synthesis of Arylsulfonates from Phenols
This protocol describes the synthesis of arylsulfonates and can be adapted for the synthesis of cyclohexylsulfonates.
-
Reaction Setup: All reactions are carried out in oven-dried glassware under a nitrogen atmosphere.
-
Reaction: The sulfonyl chloride is reacted with the phenol derivative in dichloromethane. The reaction is typically initiated at 0°C and then allowed to proceed at room temperature for 12 hours.
-
Purification: The crude product is purified by silica gel column chromatography.[8]
General Procedure for the Reaction of Aromatic Sulfonyl Chlorides with Thiols
This protocol describes the formation of disulfides from aromatic sulfonyl chlorides and thiols.
-
Reactants: The aromatic sulfonyl chloride is reacted with an aromatic thiol (a typical molar ratio is 1:5).
-
Solvent: The reaction can be carried out in a polar solvent such as ethanol, isopropanol, or dimethylformamide, or in the absence of a solvent with a catalytic amount of triethylamine.
-
Conditions: The reaction mixture is heated, for example, at the reflux temperature of the solvent for 2 hours, or at 130-135°C for 15 minutes in the presence of triethylamine.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. p-Toluenesulfonamides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reaction Outcomes of Cyclohexanesulfonyl Chloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters—key functional groups in many pharmaceutical and agrochemical compounds. Cyclohexanesulfonyl chloride serves as a reagent for introducing the cyclohexylsulfonyl moiety. This guide provides a literature-based validation of its reported reaction outcomes, comparing its performance with common alternatives like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), supported by experimental data from published literature.
Overview of Reactivity
This compound, like other sulfonyl chlorides, is an electrophilic compound primarily used for two key transformations:
-
Sulfonamide Formation: Reaction with primary or secondary amines yields N-substituted cyclohexanesulfonamides. This reaction is fundamental in the synthesis of various drug candidates.[1]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols produces the corresponding cyclohexanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the hydroxyl group for further transformations.
Despite its utility, specific, quantitative reaction data for this compound with common substrates is not extensively detailed in readily available scientific literature. Therefore, this guide will focus on a detailed comparison of its widely-used aliphatic and aromatic alternatives, methanesulfonyl chloride and p-toluenesulfonyl chloride, for which extensive data exists.
Data Presentation: Sulfonylation of Amines and Alcohols
The following tables summarize quantitative data for the reaction of methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) with representative amine (Aniline) and alcohol (Phenol/general alcohols) substrates. This data provides a benchmark for performance in terms of reaction conditions and yields.
Table 1: Comparison of Sulfonylating Agents in Sulfonamide Formation with Aniline
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Data not available in searched literature | |||||
| Methanesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-16 h | High (not specified) | [Source 1, 2 for protocol] |
| p-Toluenesulfonyl chloride | None (neat) | None | Room Temp. | Immediate | Moderate (not specified) | [Source 3] |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0 | 2 h | Quantitative | [Source 10] |
| Benzenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 6 h | 86% | [Source 17] |
| Benzenesulfonyl chloride | 1.0 M NaOH | Water | Room Temp. | Not specified | 98% (with 1-octylamine) | [Source 9, 15] |
Table 2: Comparison of Sulfonylating Agents in Sulfonate Ester Formation
| Sulfonyl Chloride | Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Data not available in searched literature | ||||||
| Methanesulfonyl chloride | General Alcohols | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1-2 h | 90-98% | [Source 9 for protocol] |
| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 h | 64% | [Source 11] |
| p-Toluenesulfonyl chloride | Phenol | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 h | 82% | [Source 5] |
| p-Toluenesulfonyl chloride | General Alcohols | Heteropolyacid | None | Room Temp. | 0.5-2 h | 90-98% | [Source 7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key sulfonylation reactions based on literature.
Protocol 1: General Synthesis of N-Phenylmethanesulfonamide
This procedure describes the reaction of aniline with methanesulfonyl chloride.
Materials:
-
Aniline
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine (Base)
-
Anhydrous Dichloromethane (DCM, Solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed. [Source 1, 2]
Protocol 2: General Synthesis of Phenyl p-Toluenesulfonate
This procedure details the reaction of phenol with p-toluenesulfonyl chloride (tosyl chloride).
Materials:
-
Phenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (Base and Solvent)
-
Dichloromethane (DCM, Co-solvent)
-
Ice bath, magnetic stirrer
Procedure:
-
Dissolve phenol (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 to 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.
-
The reaction mixture is then typically quenched with water or dilute acid and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to yield the product, which can be purified by recrystallization. [Source 5]
Visualization of Workflow and Reagent Comparison
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Logical Comparison of Sulfonylating Agents
This diagram compares the structures and typical applications of this compound and its common alternatives.
References
Safety Operating Guide
Proper Disposal of Cyclohexanesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexanesulfonyl chloride is a reactive and corrosive compound that necessitates meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, empowering laboratory personnel to maintain a safe and compliant workspace.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Avoid Incompatibilities: this compound reacts violently with water, bases, amines, and alcohols.[1] Ensure that it does not come into contact with these substances outside of a controlled neutralization procedure.
-
Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent such as sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, bentonite, and sand.[2] The absorbed material should then be collected in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Quantitative Data for Neutralization
The primary method for rendering small quantities of this compound less hazardous before final disposal is through controlled hydrolysis (neutralization). This process converts the reactive sulfonyl chloride into a more stable sulfonate salt. The following table summarizes the stoichiometric relationships for the neutralization of this compound with common laboratory bases.
| Parameter | Value |
| Molecular Formula | C₆H₁₁ClO₂S |
| Molecular Weight | 182.67 g/mol |
| Reaction with Sodium Hydroxide | C₆H₁₁SO₂Cl + 2NaOH → C₆H₁₁SO₃Na + NaCl + H₂O |
| Stoichiometric Ratio (this compound:NaOH) | 1:2 |
| Reaction with Sodium Carbonate | 2C₆H₁₁SO₂Cl + 2Na₂CO₃ + H₂O → 2C₆H₁₁SO₃Na + 2NaCl + 2NaHCO₃ |
| Stoichiometric Ratio (this compound:Na₂CO₃) | 1:1 |
Experimental Protocol for Neutralization of Small Quantities
This protocol details the safe neutralization of small quantities (typically <10 g) of this compound waste in a laboratory setting. For larger quantities, consult with your institution's EHS department for disposal as hazardous waste.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (5-10%)
-
Ice bath
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste)
-
pH paper or a calibrated pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath.
-
Base Addition: Add a 5-10% solution of sodium carbonate or sodium hydroxide to the beaker. The amount of base should be in stoichiometric excess (approximately 1.5 to 2 times the calculated amount) to ensure complete neutralization.
-
Slow Addition of Waste: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise. The rate of addition should be controlled to prevent excessive heat generation and splashing.
-
Reaction: Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more base dropwise until the desired pH is achieved.
-
Final Disposal: The neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations. Always confirm your institution's specific policies for aqueous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure and compliant research environment.
References
Personal protective equipment for handling Cyclohexanesulfonyl chloride
This guide provides immediate, essential safety protocols and logistical information for handling Cyclohexanesulfonyl chloride in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational handling and disposal.
Chemical and Physical Properties
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[2] Below is a summary of its key properties.
| Property | Value |
| CAS Number | 4837-38-1[1] |
| Molecular Formula | C₆H₁₁ClO₂S[1] |
| Molecular Weight | 182.67 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.259 g/mL at 25 °C |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. This compound can cause severe skin burns, serious eye damage, and respiratory irritation.[1]
-
Eye and Face Protection :
-
Skin Protection :
-
Respiratory Protection :
-
All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][5]
-
If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[4][5]
-
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
-
Handling :
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Conduct all work within a certified chemical fume hood.[5]
-
Avoid breathing vapors, mist, or spray.[1]
-
Prevent all contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
-
Storage :
Emergency and Spill Response Plan
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting.[1][9] Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1][9]
-
-
Spill Containment and Cleanup :
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate : Ensure the area is well-ventilated.[8]
-
Wear PPE : Don appropriate PPE, including respiratory protection, before entering the area.[8]
-
Containment : For small spills, cover with a dry, inert absorbent material such as sand or vermiculite.[1][9] Do not use water.[9]
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[1][4]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste material through a licensed waste disposal company.[8]
-
Caption: Workflow for this compound spill response.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Product :
-
Contaminated Packaging :
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
